Pirdonium Bromide
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
35620-67-8 |
|---|---|
Molecular Formula |
C22H30BrNO |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
1,1-dimethyl-2-[[(4-methylphenyl)-phenylmethoxy]methyl]piperidin-1-ium bromide |
InChI |
InChI=1S/C22H30NO.BrH/c1-18-12-14-20(15-13-18)22(19-9-5-4-6-10-19)24-17-21-11-7-8-16-23(21,2)3;/h4-6,9-10,12-15,21-22H,7-8,11,16-17H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
DJJOASJXEODSJF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCC3CCCC[N+]3(C)C.[Br-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties and Characteristics of Prifinium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prifinium bromide is a synthetic quaternary ammonium compound classified as an antimuscarinic agent.[1][2] It exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors, leading to antispasmodic effects on smooth muscle.[3][4] This property makes it clinically useful in the treatment of conditions characterized by smooth muscle spasms, particularly in the gastrointestinal tract, such as irritable bowel syndrome (IBS).[3] This technical guide provides a comprehensive overview of the fundamental properties of prifinium bromide, including its physicochemical characteristics, pharmacokinetics, mechanism of action, and available toxicological data.
Core Properties and Characteristics
Physicochemical Properties
Prifinium bromide is a white to off-white solid crystalline substance. It is slightly soluble in water and dimethyl sulfoxide (DMSO). The compound is noted to be light-sensitive and should be stored in dry conditions at room temperature.
| Property | Value | References |
| Molecular Formula | C22H28BrN | |
| Molecular Weight | 386.37 g/mol | |
| CAS Number | 4630-95-9 | |
| IUPAC Name | 3-(diphenylmethylene)-1,1-diethyl-2-methylpyrrolidinium bromide | |
| Synonyms | Pyrodifenium bromide, Padrin, Riabal | |
| Melting Point | 216-218 °C | |
| Boiling Point | (Free base) 183-185 °C at 0.15 mmHg | |
| Appearance | White to Off-White Solid | |
| Solubility | Slightly soluble in DMSO and Water | |
| Stability | Light Sensitive |
Pharmacokinetics
Pharmacokinetic studies in healthy male volunteers have shown that prifinium bromide is rapidly cleared from the serum following intravenous administration. As a quaternary ammonium compound, its oral bioavailability is low, estimated at 3.4%, with maximum serum levels reached within 2-3 hours after oral administration. The drug is primarily distributed to gastrointestinal tissues and is eliminated mainly through bile and gut secretions.
| Parameter | Value | Route of Administration | References |
| Time to Maximum Concentration (Tmax) | 2-3 hours | Oral (60 mg) | |
| Maximum Serum Concentration (Cmax) | 6.76-14.3 ng/mL | Oral (60 mg) | |
| Elimination Half-Life (t1/2) | 2.13 hours | Intravenous (7.5 mg) | |
| Apparent Biologic Half-Life | 2.18 hours | Oral (60 mg) | |
| Oral Bioavailability | 3.4% | Oral | |
| Volume of Distribution (steady state) | ~190% of body weight | Intravenous | |
| Total Serum Clearance | 12.5 mL/(min·kg) | Intravenous | |
| Renal Clearance | 5.80 mL/(min·kg) | Intravenous |
Toxicology
Toxicological studies have been conducted to determine the safety profile of prifinium bromide. The acute toxicity, as indicated by the LD50, has been determined in mice for various routes of administration.
| Route of Administration | LD50 in male mice (mg/kg) | References |
| Intravenous (i.v.) | 11 | |
| Intraperitoneal (i.p.) | 43 | |
| Subcutaneous (s.c.) | 30 | |
| Oral | 330 |
Mechanism of Action
Prifinium bromide functions as a muscarinic receptor antagonist. It competitively blocks the binding of the neurotransmitter acetylcholine to muscarinic receptors located on smooth muscle cells. This antagonism is not highly selective and affects various muscarinic receptor subtypes (M1-M5). The therapeutic effects in the gastrointestinal tract are primarily attributed to the blockade of M3 receptors on smooth muscle, which are responsible for mediating muscle contraction. By inhibiting acetylcholine-induced contractions, prifinium bromide reduces the frequency and intensity of peristaltic waves, leading to its antispasmodic effect.
Signaling Pathway of Muscarinic Receptor Antagonism
The following diagram illustrates the mechanism of action of Prifinium Bromide in antagonizing the acetylcholine signaling pathway at the muscarinic receptor on a smooth muscle cell.
Experimental Protocols
Synthesis of Prifinium Bromide
A general method for the synthesis of prifinium bromide involves the quaternization of a tertiary amine precursor. One reported synthesis involves the reaction of 3-(diphenylmethylene)-1-ethyl-2-methylpyrrolidine with ethyl bromide.
Materials:
-
3-(diphenylmethylene)-1-ethyl-2-methylpyrrolidine
-
Ethyl bromide
-
Appropriate solvent (e.g., acetone or acetonitrile)
Procedure:
-
Dissolve 3-(diphenylmethylene)-1-ethyl-2-methylpyrrolidine in the chosen solvent in a reaction flask.
-
Add an excess of ethyl bromide to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by a suitable method like thin-layer chromatography (TLC).
-
Upon completion, the product, prifinium bromide, will precipitate out of the solution as it is a quaternary ammonium salt and generally less soluble than the tertiary amine precursor.
-
Collect the precipitate by filtration.
-
Wash the collected solid with a cold solvent to remove any unreacted starting materials.
-
Dry the product under a vacuum to obtain the final prifinium bromide.
-
Characterize the synthesized compound using techniques such as NMR, IR spectroscopy, and melting point analysis to confirm its identity and purity.
Quantitative Analysis by UV-Visible Spectrophotometry
A simple and validated method for the quantification of prifinium bromide in pharmaceutical preparations utilizes UV-Visible spectrophotometry.
Instrumentation:
-
Shimadzu UV-Visible spectrophotometer (or equivalent)
-
1-cm quartz cells
Reagents and Solutions:
-
Pharmaceutical grade prifinium bromide standard
-
Solvent (as specified in the validated method, e.g., methanol or water)
-
Pharmaceutical preparation (e.g., Riabal® tablets)
Procedure:
-
Standard Solution Preparation: Accurately weigh a known amount of pure prifinium bromide (e.g., 30 mg) and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the solvent to obtain a stock solution (e.g., 0.3 mg/mL). Prepare a series of standard solutions of different concentrations by diluting the stock solution.
-
Sample Solution Preparation: Weigh and finely powder twenty tablets. Transfer a quantity of the powder equivalent to a known amount of prifinium bromide (e.g., 30 mg) into a 100 mL volumetric flask. Dissolve and dilute to volume with the same solvent.
-
Spectrophotometric Measurement: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which for prifinium bromide is 230 nm.
-
Calibration and Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of prifinium bromide in the sample solution from the calibration curve using its measured absorbance. The linearity of this method has been established in the concentration range of 0.149074 – 0.447222 mg/mL.
Muscarinic Receptor Binding Assay
To determine the binding affinity of prifinium bromide for muscarinic receptors, a competitive radioligand binding assay can be performed. This protocol is a general guideline based on standard procedures for muscarinic receptor binding assays.
Materials:
-
Cell membranes expressing human muscarinic receptor subtypes (M1-M5)
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)
-
Prifinium bromide (test compound)
-
Non-specific binding control: Atropine (1 µM)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of prifinium bromide in a suitable solvent (e.g., DMSO) and create serial dilutions in the assay buffer to obtain a range of test concentrations.
-
Assay Setup: In a 96-well plate, combine the assay buffer, various concentrations of prifinium bromide (or vehicle for total binding), atropine for non-specific binding determination, and a constant concentration of [³H]-NMS. Initiate the binding reaction by adding the cell membranes.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
Harvesting: Transfer the contents of the assay plate to a 96-well filter plate and rapidly wash the filters with ice-cold assay buffer to separate the bound and free radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the prifinium bromide concentration. Determine the IC₅₀ value by fitting the data to a non-linear regression model. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Conclusion
Prifinium bromide is a well-characterized antimuscarinic agent with established physicochemical properties and a clear mechanism of action. Its utility in treating gastrointestinal smooth muscle spasms is supported by its pharmacokinetic profile, which favors localized action in the gut. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals working with this compound. Further research could focus on exploring its selectivity for different muscarinic receptor subtypes and developing novel formulations to enhance its therapeutic efficacy.
References
A Comprehensive Technical Guide to the Synthesis and Preparation of Pyridinium Bromide Perbromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridinium Bromide Perbromide (PBPB), also known as Pyridinium Tribromide, is a versatile and highly efficient reagent in organic synthesis.[1][2][3] This stable, crystalline solid serves as a convenient and safer alternative to liquid bromine for a variety of chemical transformations, including bromination and oxidation reactions.[2][4] Its ease of handling and high selectivity make it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide provides an in-depth overview of the synthesis of Pyridinium Bromide Perbromide, including detailed experimental protocols, key quantitative data, and safety considerations.
Introduction
Pyridinium Bromide Perbromide is an organic salt composed of a pyridinium cation and a tribromide anion. The pyridinium cation stabilizes the perbromide anion, rendering the compound a stable, non-volatile, and odorless crystalline solid, which simplifies its handling and measurement compared to elemental bromine. PBPB is a powerful brominating agent for a wide range of substrates, including alkenes, alkynes, ketones, phenols, and aromatic compounds. It is also employed as an oxidizing agent for the conversion of alcohols, aldehydes, and sulfides. This guide will focus on the practical aspects of preparing PBPB in a laboratory setting.
Synthesis of Pyridinium Bromide Perbromide
The synthesis of Pyridinium Bromide Perbromide is typically achieved through the reaction of pyridine with bromine, often in the presence of hydrobromic acid and a suitable solvent like glacial acetic acid. The overall reaction involves the formation of pyridinium hydrobromide, which then reacts with bromine to form the perbromide salt.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of Pyridinium Bromide Perbromide.
Caption: Synthesis workflow for Pyridinium Bromide Perbromide.
Experimental Protocols
Several methods for the preparation of Pyridinium Bromide Perbromide have been reported. Below are detailed protocols for two common and reliable methods.
Method 1: From Pyridine, Hydrobromic Acid, and Bromine
This method involves the initial formation of pyridinium hydrobromide followed by the addition of bromine.
Materials:
-
Pyridine (79.1 g, 1 mole)
-
48% Hydrobromic Acid (113 mL, 1 mole)
-
Bromine (80 g, 0.5 moles)
-
Glacial Acetic Acid (320 g)
Procedure:
-
To a 1-liter round-bottom flask equipped with a dropping funnel and a reflux condenser, add 79.1 g of pyridine.
-
While cooling the flask in an ice-water bath, slowly add 113 mL of 48% hydrobromic acid from the dropping funnel.
-
Remove the reflux condenser and replace it with a distillation head. Distill off the water under vacuum by heating the flask in an oil or glycerol bath to 160 °C until the pyridine hydrobromide is completely dry.
-
Allow the flask to cool, then dissolve the pyridine hydrobromide in 240 g of glacial acetic acid by heating.
-
Equip the flask with a mechanical stirrer and, while maintaining the temperature at 60-65 °C, slowly add a solution of 80 g of bromine in 80 mL of glacial acetic acid from the dropping funnel with stirring.
-
After the addition is complete, allow the mixture to cool slowly. Red needles or prisms of Pyridinium Bromide Perbromide will crystallize.
-
Collect the crystals by suction filtration and dry them in a vacuum desiccator.
Method 2: Direct Reaction of Pyridine Hydrobromide with Bromine
This is a more direct method if pyridinium hydrobromide is already available.
Materials:
-
Pyridine Hydrobromide (1 mole)
-
Bromine (1 mole)
-
Glacial Acetic Acid (400 g)
Procedure:
-
Dissolve 1 mole of pyridine hydrobromide in 240 g of glacial acetic acid in a suitable flask with stirring, heating to about 60 °C.
-
In a separate beaker, dissolve 1 mole of bromine in 160 g of glacial acetic acid.
-
Slowly add the bromine solution to the pyridine hydrobromide solution with continuous stirring while maintaining the temperature at approximately 60 °C.
-
After the addition is complete, allow the mixture to cool slowly to facilitate crystallization.
-
Collect the resulting red crystals by suction filtration.
-
Wash the crystals with chloroform and then recrystallize from alcohol at 40-50 °C.
-
Dry the purified crystals in a vacuum desiccator.
Quantitative Data
The following tables summarize the key quantitative data for Pyridinium Bromide Perbromide.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₅H₆Br₃N | |
| Molecular Weight | 319.82 g/mol | |
| Appearance | Red to dark orange crystalline powder | |
| Melting Point | 132-134 °C | |
| Solubility | Soluble in methanol and most organic solvents like dichloromethane and chloroform. Virtually insoluble in water. |
Table 2: Synthesis and Purity Data
| Parameter | Value | Reference |
| Typical Yield | ~69% | |
| Available Bromine | 45-50% w/w | |
| Assay | Min 95.0% | |
| CAS Number | 39416-48-3 |
Safety and Handling
Pyridinium Bromide Perbromide is a corrosive and hazardous chemical that requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.
-
Inhalation: Avoid inhaling the dust. PBPB may cause respiratory irritation. In case of inhalation, move the individual to fresh air and seek medical attention.
-
Skin and Eye Contact: PBPB can cause severe skin burns and eye damage. In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.
-
Ingestion: Do not ingest. If swallowed, rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents and strong bases. Keep the container tightly closed.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Applications in Research and Development
Pyridinium Bromide Perbromide is a versatile reagent with numerous applications in organic synthesis, including:
-
Bromination: It is widely used for the selective bromination of alkenes, alkynes, aromatic compounds, and heterocycles.
-
Oxidation: PBPB can be used as an oxidizing agent to convert alcohols, aldehydes, and ketones to their corresponding carbonyl bromides.
-
Cyclization Reactions: It is employed in the cyclization of various heterocyclic compounds.
-
Pharmaceutical and Agrochemical Synthesis: PBPB is a key reagent in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.
Conclusion
The synthesis of Pyridinium Bromide Perbromide is a straightforward and well-established laboratory procedure. Its properties as a stable, crystalline solid make it a superior choice over liquid bromine for many applications in organic synthesis. By following the detailed protocols and safety precautions outlined in this guide, researchers and drug development professionals can safely and efficiently prepare and utilize this important reagent in their work.
References
An In-depth Technical Guide on the Mechanism of Action of Pyridinium Tribromide in Bromination
For Researchers, Scientists, and Drug Development Professionals
Pyridinium Tribromide (PTBr), also known as Pyridinium perbromide, is a stable, crystalline, and easy-to-handle electrophilic brominating agent.[1][2] It serves as a solid source of bromine, offering significant safety and handling advantages over volatile and highly corrosive liquid bromine.[2][3] This guide provides a detailed examination of its mechanism of action, supported by quantitative data and experimental protocols relevant to professionals in organic synthesis and drug development.
Core Mechanism of Action
Pyridinium Tribromide is an organic salt composed of a pyridinium cation and a tribromide anion (Br₃⁻).[1] Its efficacy as a brominating agent stems from its ability to exist in equilibrium with molecular bromine (Br₂) in solution. This equilibrium provides a slow, controlled release of the active brominating species.
The fundamental equilibrium in solution is as follows:
C₅H₅NH⁺Br₃⁻ ⇌ C₅H₅NH⁺Br⁻ + Br₂
This equilibrium means that while PTBr is the reagent added, the reaction proceeds via the molecular bromine it generates in situ. The reaction mechanism then follows the established pathways for electrophilic bromination, which is highly dependent on the substrate.
1. Bromination of Alkenes and Alkynes: The Br₂ generated from PTBr acts as the electrophile. The electron-rich π-bond of the alkene or alkyne attacks one of the bromine atoms, leading to the formation of a cyclic bromonium ion intermediate. This intermediate is then attacked by a nucleophile (the bromide ion, Br⁻, also present in the equilibrium). This anti-addition results in the formation of a vicinal dibromide.
2. α-Bromination of Carbonyl Compounds (Ketones & Aldehydes): This reaction is a cornerstone of synthetic organic chemistry, often used to introduce a functional handle for further transformations. The bromination occurs at the α-carbon and is typically catalyzed by acid. The mechanism involves the acid-catalyzed tautomerization of the ketone to its enol form. This enol is the nucleophilic species that attacks the electrophilic bromine generated from PTBr.
The key steps are:
-
Acid-catalyzed formation of the enol intermediate.
-
Nucleophilic attack by the enol on Br₂.
-
Deprotonation to yield the α-bromo ketone and regenerate the acid catalyst.
Visualization of the Core Mechanism
The following diagram illustrates the central equilibrium of Pyridinium Tribromide and its subsequent role in the α-bromination of a ketone via an enol intermediate.
Data Presentation: Comparative Performance
Pyridinium Tribromide is often chosen over other brominating agents for its high yields and milder reaction conditions, particularly for electron-rich substrates. The following table summarizes quantitative data from a comparative study on the α-bromination of 4-chloroacetophenone.
| Brominating Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridinium Tribromide | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | 85 | |
| N-Bromosuccinimide (NBS) | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | Low | |
| Cupric Bromide (CuBr₂) | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | ~60 |
As the data indicates, Pyridinium Tribromide provided a significantly higher yield under the same conditions compared to NBS and CuBr₂ for this particular substrate.
Experimental Protocols
A detailed, reproducible methodology is critical for scientific advancement. Below are representative protocols for the bromination of an alkene and a ketone using Pyridinium Tribromide.
This protocol is adapted from a standard undergraduate organic chemistry experiment.
Materials:
-
trans-Cinnamic acid (8.0 mmol)
-
Pyridinium tribromide (8.0 mmol)
-
Glacial acetic acid (4.0 mL)
-
50 mL round-bottom flask
-
Reflux condenser and heating mantle/water bath
Procedure:
-
In a 50 mL round-bottom flask, combine trans-cinnamic acid (8.0 mmol) and glacial acetic acid (4.0 mL).
-
Add Pyridinium tribromide (8.0 mmol) to the flask.
-
Equip the flask with a magnetic stirrer and a reflux condenser.
-
Heat the reaction mixture in a hot water bath under reflux. Monitor the reaction progress by observing the disappearance of the red-brown color of the PTBr.
-
Once the reaction is complete (color fades), cool the mixture to room temperature.
-
Precipitate the product by adding cold water to the reaction mixture.
-
Collect the solid 2,3-dibromo-3-phenylpropanoic acid product by vacuum filtration.
-
Wash the crystals with cold deionized water and allow them to air dry.
This protocol is based on the comparative study cited previously.
Materials:
-
4-Chloroacetophenone (5.0 mmol, 0.77 g)
-
Pyridinium tribromide (5.5 mmol, 1.76 g)
-
Glacial acetic acid (20 mL)
-
50 mL round-bottom flask
-
Condenser and stirring apparatus
Procedure:
-
Combine 4-chloroacetophenone, Pyridinium tribromide, and glacial acetic acid in a 50 mL round-bottom flask equipped with a condenser.
-
Stir the reaction mixture at 90 °C for 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and pyridinium salts.
-
The crude product can be further purified by recrystallization if necessary.
Experimental Workflow Visualization
The following diagram outlines a generalized workflow for a typical bromination reaction using Pyridinium Tribromide, from setup to final product analysis.
References
Pirdonium Bromide: A Technical Guide to Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirdonium bromide is a pyridinium salt of significant interest within pharmaceutical research and development. A thorough understanding of its solubility profile in various organic solvents is critical for its formulation, delivery, and overall therapeutic efficacy. This technical guide addresses the solubility of this compound in organic solvents, providing a framework for its determination and application in a research and development setting. It is important to note that, at the time of this publication, specific quantitative solubility data for this compound in organic solvents is not extensively available in public literature. Consequently, this document focuses on providing a comprehensive overview of the methodologies required to establish a robust solubility profile for this compound.
Introduction to this compound and the Importance of Solubility
This compound belongs to the class of pyridinium compounds, which are known for their diverse biological activities. The solubility of an active pharmaceutical ingredient (API) like this compound is a fundamental physicochemical property that influences its biopharmaceutical characteristics, including dissolution rate, absorption, and bioavailability. A well-defined solubility profile in a range of organic solvents is essential for various stages of drug development, from early-stage discovery and synthesis to formulation and manufacturing.
Organic solvents play a crucial role in:
-
Synthesis and Purification: Selecting appropriate solvents is vital for achieving desired reaction kinetics and for the crystallization and purification of the final compound.
-
Pre-formulation Studies: Solubility data informs the selection of excipients and the feasibility of different dosage forms.
-
Analytical Method Development: Understanding solubility is key to developing accurate and reproducible analytical techniques for quantification and quality control.
-
Drug Delivery Systems: The choice of solvents can be critical in the development of advanced drug delivery systems, such as lipid-based formulations or parenteral solutions.
Solubility of this compound: Current State of Knowledge
A comprehensive search of scientific databases and literature reveals a lack of specific quantitative data on the solubility of this compound in common organic solvents. While information exists for related compounds, such as pyridinium bromide perbromide, which is reported to be sparingly soluble in acetic acid and virtually insoluble in water, direct extrapolation of this data to this compound is not scientifically sound due to potential differences in their molecular structures and resulting physicochemical properties.
Therefore, the following sections of this guide are dedicated to the experimental determination of this compound's solubility.
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental experimental procedure in pharmaceutical sciences. The following protocols outline the established methods for accurately measuring the solubility of this compound in various organic solvents.
The Shake-Flask Method: The Gold Standard
The shake-flask method is the most widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation of Supersaturated Solutions: An excess amount of solid this compound is added to a series of vials, each containing a known volume of the selected organic solvent (e.g., methanol, ethanol, dimethyl sulfoxide (DMSO), acetone, chloroform). The amount of compound added should be sufficient to ensure that a solid phase remains after equilibrium is reached.
-
Equilibration: The vials are sealed to prevent solvent evaporation and are agitated in a constant temperature environment, typically using a shaker bath. The temperature should be precisely controlled (e.g., 25 °C or 37 °C) to ensure accurate and reproducible results. The equilibration time is critical and should be sufficient to allow the system to reach a steady state, which may range from 24 to 72 hours. Preliminary studies are often conducted to determine the optimal equilibration time.
-
Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is typically accomplished by centrifugation followed by filtration through a fine-pore, solvent-resistant membrane filter (e.g., 0.22 µm PTFE). Care must be taken to avoid any temperature changes during this step that could alter the solubility.
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and highly sensitive method for this purpose. A calibration curve is prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.
-
Data Reporting: The solubility is typically expressed in units of mg/mL or mol/L at the specified temperature.
Other Experimental Approaches
While the shake-flask method is the benchmark, other techniques can be employed, particularly in high-throughput screening settings:
-
Potentiometric Titration: This method is suitable for ionizable compounds and can be used to determine the pH-solubility profile.
-
Nephelometry: This technique measures the turbidity of a solution as the compound precipitates out, providing an estimate of its kinetic solubility.
Data Presentation: A Framework for Your Findings
To facilitate the analysis and comparison of solubility data, it is crucial to present the results in a clear and structured format. The following table provides a template for recording the experimentally determined solubility of this compound in various organic solvents at different temperatures.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method | Notes |
| Methanol | 25 | [Experimental Value] | [Calculated Value] | HPLC-UV | |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] | HPLC-UV | |
| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Value] | [Calculated Value] | HPLC-UV | |
| Acetone | 25 | [Experimental Value] | [Calculated Value] | HPLC-UV | |
| Chloroform | 25 | [Experimental Value] | [Calculated Value] | HPLC-UV | |
| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] | HPLC-UV | |
| [Other Solvent] | 25 | [Experimental Value] | [Calculated Value] | HPLC-UV | |
| Methanol | 37 | [Experimental Value] | [Calculated Value] | HPLC-UV | |
| Ethanol | 37 | [Experimental Value] | [Calculated Value] | HPLC-UV | |
| Dimethyl Sulfoxide (DMSO) | 37 | [Experimental Value] | [Calculated Value] | HPLC-UV | |
| Acetone | 37 | [Experimental Value] | [Calculated Value] | HPLC-UV | |
| Chloroform | 37 | [Experimental Value] | [Calculated Value] | HPLC-UV | |
| Acetonitrile | 37 | [Experimental Value] | [Calculated Value] | HPLC-UV | |
| [Other Solvent] | 37 | [Experimental Value] | [Calculated Value] | HPLC-UV |
Visualizing the Process and Concepts
Visual representations are invaluable for understanding experimental workflows and theoretical concepts in drug development.
Caption: Experimental workflow for the shake-flask solubility determination method.
While a specific signaling pathway for this compound is not yet elucidated, the following diagram illustrates a general mechanism of how a drug molecule might interact with a cell to elicit a biological response.
Caption: Generalized diagram of drug-receptor interaction and cellular signaling.
Conclusion
Electrochemical properties of Pyridinium Bromide derivatives
An In-depth Technical Guide to the Electrochemical Properties of Pyridinium Bromide Derivatives
Executive Summary
Pyridinium salts, a class of quaternary ammonium compounds, are of significant interest across various scientific disciplines due to their unique chemical and electrochemical characteristics.[1] Their inherent positive charge and tunable structure make them highly versatile for applications ranging from corrosion inhibition and electrocatalysis to drug discovery and energy storage.[2][3] This technical guide provides a comprehensive overview of the core electrochemical properties of pyridinium bromide derivatives, targeted at researchers, scientists, and drug development professionals. It summarizes key quantitative data, details common experimental protocols, and visualizes critical mechanisms and workflows to facilitate a deeper understanding of these promising compounds.
Core Electrochemical Properties
The electrochemistry of pyridinium bromide derivatives is primarily centered on the reduction of the pyridinium ring. This process is highly dependent on the molecular structure, the choice of electrode material, and the composition of the electrolyte solution.
Redox Behavior
The electrochemical reduction of the pyridinium cation typically proceeds via a one-electron transfer to form a neutral pyridinyl radical. The stability and subsequent reaction pathways of this radical are influenced by substituents on the ring and the surrounding chemical environment. In some cases, particularly with bipyridinium systems (viologens), two subsequent one-electron, quasi-reversible redox processes can be observed.
The nature of the working electrode has a profound impact on the observed redox potentials. For instance, the reduction potential of the parent pyridinium ion is approximately -0.58 V (vs. SCE) on platinum electrodes, but shifts by about 400 mV to more negative potentials on silver, gold, and copper electrodes. On polycrystalline gold electrodes, an irreversible reduction wave for the pyridinium ion has been noted at -1.0 V vs Ag/AgCl. This surface dependency highlights the critical role of the electrode in mediating the electron transfer process.
Quantitative Electrochemical Data
The following table summarizes key electrochemical parameters reported for various pyridinium bromide derivatives under specific experimental conditions. This data serves as a baseline for comparison and highlights the diversity of electrochemical behavior within this class of compounds.
| Compound/System | Parameter | Value | Electrode | Conditions | Reference |
| Pyridinium Ion | Reduction Potential | -0.58 V vs. SCE | Platinum | Aqueous solution | |
| Pyridinium Ion | Reduction Potential | ~ -0.98 V vs. SCE | Ag, Au, Cu | Aqueous solution | |
| Pyridinium Ion | Reduction Potential | -1.0 V vs. Ag/AgCl | Gold | Aqueous solution | |
| Bispyridinium Derivatives | First Redox Potential (E₁/₂) | -0.35 to -0.82 V vs. SHE | Glassy Carbon | Aqueous solution | |
| Bipyridinium Salt (1e) | Heterogeneous Rate Constant (k°) | 7.9 x 10⁻³ cm s⁻¹ | Glassy Carbon | 1 M H₂SO₄ | |
| Bipyridinium Salt (3) | Heterogeneous Rate Constant (k°) | 15.1 x 10⁻³ cm s⁻¹ | Glassy Carbon | 1 M H₂SO₄ |
Applications Driven by Electrochemistry
The tunable redox properties of pyridinium bromide derivatives make them suitable for a wide array of applications, which can be both studied and leveraged using electrochemical techniques.
Electrocatalysis and Mediation
Pyridinium salts have been investigated as co-catalysts in the electrochemical reduction of carbon dioxide (CO₂). In these systems, the pyridinium ion can act as a proton source, facilitating the conversion of CO₂ into other products like dihydrogen. Furthermore, pyridinium bromide itself can serve as a versatile mediator in organic electrosynthesis. It functions as both a redox catalyst and a supporting electrolyte, enabling efficient, high-current-density reactions in a simple undivided cell for synthesizing compounds like cyclopropanes.
Corrosion Inhibition
Several pyridinium bromide derivatives have been synthesized and evaluated as effective corrosion inhibitors for mild steel, particularly in acidic environments. The mechanism involves the adsorption of the cationic pyridinium head and hydrophobic tails onto the negatively charged metal surface, forming a protective film. This film acts as a barrier, slowing down the rates of both anodic and cathodic corrosion reactions. Electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are crucial for quantifying their inhibition efficiency.
Drug Development and Discovery
Electrochemistry provides powerful tools for probing the interaction of potential drug molecules with biological targets. One study investigated a novel pyridinium bromide derivative, demonstrating its interaction with double-stranded DNA (dsDNA) using differential pulse voltammetry (DPV) and EIS. The binding event was detected by a decrease in the guanine oxidation signal and a corresponding increase in the intrinsic signal of the compound, confirming an interaction that is critical for its potential therapeutic effect. Such compounds are also being explored for their antimicrobial properties, where their cationic nature facilitates disruption of bacterial cell membranes.
Experimental Methodologies
The investigation of pyridinium bromide derivatives relies on a suite of electrochemical techniques. Proper experimental design is crucial for obtaining reliable and reproducible data.
Cyclic Voltammetry (CV)
Cyclic voltammetry is the most common technique for characterizing the redox behavior of these compounds. It provides information on reduction/oxidation potentials, electrochemical reversibility, and electron transfer kinetics.
-
General Protocol:
-
Working Electrode: A glassy carbon (3 mm), platinum, or gold electrode is typically used. The electrode should be polished and cleaned thoroughly before each experiment.
-
Reference Electrode: A stable reference such as Ag/Ag⁺ or a Saturated Calomel Electrode (SCE) is employed.
-
Counter Electrode: A platinum wire or graphite rod serves as the counter electrode.
-
Electrolyte Solution: A solution of the pyridinium bromide derivative (typically 1 mM) is prepared in a suitable solvent (e.g., acetonitrile, water) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate). The solution must be deaerated by purging with an inert gas like nitrogen or argon for at least 15 minutes.
-
Measurement: The potential is swept from an initial value to a final value and back again at a specific scan rate (e.g., 100-200 mV/s). The resulting current is measured and plotted against the applied potential.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to probe interfacial properties. In the context of pyridinium bromide derivatives, it is primarily used to:
-
Evaluate Corrosion Inhibition: By measuring the charge transfer resistance (Rct) at the metal/electrolyte interface. An increase in Rct in the presence of the inhibitor signifies the formation of a protective film.
-
Study Biomolecular Interactions: To monitor changes in surface resistance upon the binding of a derivative to an immobilized target like DNA.
The experiment involves applying a small amplitude AC potential over a wide range of frequencies and measuring the current response to generate a Nyquist plot, from which an equivalent circuit model can be derived.
Conclusion and Future Outlook
The electrochemical properties of pyridinium bromide derivatives are rich and varied, underpinning their utility in a broad spectrum of scientific and industrial applications. From mediating complex organic syntheses and protecting metals from corrosion to serving as key components in drug discovery and energy storage systems, their versatility is clear. Future research will likely focus on the rational design of novel derivatives with tailored redox potentials, enhanced stability, and specific functionalities. The continued application of advanced electrochemical techniques will be paramount in characterizing these new compounds and unlocking their full potential to address challenges in medicine, materials science, and sustainable chemistry.
References
Pyridinium Bromide Perbromide: A Technical Guide to its Application as an Electrophilic Bromine Source
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridinium bromide perbromide (PBPB), also known as pyridinium tribromide, is a stable, crystalline solid that serves as a convenient and effective source of electrophilic bromine for a wide range of organic transformations.[1] Its ease of handling, accurate dosing capabilities, and milder reaction conditions compared to liquid bromine make it an invaluable reagent in modern organic synthesis. This technical guide provides an in-depth overview of PBPB, focusing on its properties, key applications, detailed experimental protocols, and reaction mechanisms. Quantitative data is summarized for comparative analysis, and critical reaction pathways and workflows are visualized to provide a comprehensive resource for laboratory professionals.
Introduction and Physicochemical Properties
Pyridinium bromide perbromide is an organic salt composed of a pyridinium cation and a tribromide anion.[1] It is often considered a solid complex of pyridinium bromide and molecular bromine (Br₂).[1] In solution, PBPB exists in equilibrium with pyridinium bromide and free bromine, acting as a controlled-release brominating agent.[2] This equilibrium moderates the reactivity and reduces the hazards associated with handling elemental bromine.[3]
The reagent is a red, crystalline solid that is non-volatile and can be weighed accurately, which is a significant advantage for small-scale reactions. It is generally insoluble in water but soluble in polar organic solvents like acetic acid and tetrahydrofuran.
Table 1: Physicochemical Properties of Pyridinium Bromide Perbromide
| Property | Value | Reference(s) |
| Chemical Formula | C₅H₆Br₃N | |
| Molar Mass | 319.82 g/mol | |
| Appearance | Red to brown crystalline solid | |
| Melting Point | 127-134 °C | |
| CAS Number | 39416-48-3 | |
| Solubility | Virtually insoluble in water; Soluble in acetic acid |
Core Applications and Reaction Data
PBPB is a versatile reagent employed in several key synthetic operations, primarily as a source of electrophilic bromine. Its applications include the α-bromination of carbonyl compounds, electrophilic addition to alkenes, aromatic bromination, and oxidation of sulfur-containing compounds.
α-Bromination of Ketones
PBPB is highly effective for the regioselective bromination of ketones at the α-position. This reaction typically proceeds under acidic conditions, where the ketone tautomerizes to its enol form, which then undergoes electrophilic attack by bromine.
Table 2: α-Bromination of Substituted Acetophenones with PBPB
| Substrate | Product | Yield (%) | Reference(s) |
| 4-Chloroacetophenone | α-Bromo-4-chloroacetophenone | 85 | |
| 4-Bromoacetophenone | α,4-Dibromoacetophenone | 83 | |
| 4-Iodoacetophenone | α-Bromo-4-iodoacetophenone | 81 | |
| 4-Phenylacetophenone | α-Bromo-4-phenylacetophenone | 88 | |
| 4-(Trifluoromethyl)acetophenone | α-Bromo-4-(trifluoromethyl)acetophenone | 82 | |
| 4-(Trifluoromethoxy)acetophenone | α-Bromo-4-(trifluoromethoxy)acetophenone | 86 |
Conditions: Substrate (5.0 mmol), PBPB (5.5 mmol), glacial acetic acid (20 mL), 90 °C, 3 h.
Electrophilic Addition to Alkenes
PBPB readily adds bromine across carbon-carbon double bonds. The reaction proceeds via a bromonium ion intermediate, typically resulting in anti-addition of the two bromine atoms. This is a reliable method for the dibromination of alkenes under mild conditions.
Table 3: Bromination of Stilbene Isomers with PBPB
| Substrate | Solvent | Product | Yield (%) | Reference(s) |
| (E)-Stilbene | Glacial Acetic Acid | meso-1,2-Dibromo-1,2-diphenylethane | 31.8 | |
| (E)-Stilbene | Ethanol | meso-1,2-Dibromo-1,2-diphenylethane | Not specified | |
| (Z)-Stilbene | Glacial Acetic Acid | (±)-1,2-Dibromo-1,2-diphenylethane | Not specified |
Electrophilic Aromatic Bromination
PBPB is a valuable reagent for the bromination of activated aromatic rings, such as phenols, anilines, and aromatic ethers. It offers greater control and selectivity compared to molecular bromine, often leading to monobromination with minimal formation of polybrominated byproducts. The regioselectivity is governed by the directing effects of the activating groups on the aromatic ring.
Table 4: Regioselective Bromination of Phenols with PBPB
| Substrate | Conditions | Product(s) | Yield (%) | Reference(s) |
| Phenol | THF, 0 °C | 4-Bromophenol (major) | Excellent (not quantified) | |
| 4-Methylphenol | AcOH/H₂O | 2-Bromo-4-methylphenol | 76 (with other reagents) | |
| 2-Naphthol | THF, 0 °C | 1-Bromo-2-naphthol | Excellent (not quantified) |
Note: Yields can be highly substrate- and condition-dependent. The data presented indicates the general efficacy and selectivity.
Oxidation of Thiols and Sulfides
PBPB serves as a mild and efficient oxidizing agent for sulfur compounds. It chemoselectively oxidizes thiols to disulfides and sulfides to sulfoxides, often under solvent-free conditions at room temperature. This method avoids over-oxidation, which can be an issue with more powerful oxidizing agents.
Table 5: Oxidation of Sulfur Compounds with PBPB
| Substrate Type | Product Type | Conditions | Efficacy | Reference(s) |
| Aliphatic/Aromatic Thiols | Disulfides | Solvent-free, Room Temp. | Efficient, Chemoselective | |
| Organic Sulfides | Sulfoxides | THF/H₂O, Room Temp. | Readily oxidized |
Reaction Mechanisms and Workflows
The utility of PBPB stems from its ability to act as a controlled source of electrophilic bromine.
Reagent Equilibrium
In solution, PBPB is in equilibrium with pyridinium bromide and molecular bromine (Br₂). This equilibrium ensures a low, steady concentration of active bromine, which helps to control the reaction rate and improve selectivity.
Caption: Equilibrium of PBPB in solution.
Mechanism of α-Bromination of a Ketone
The acid-catalyzed α-bromination of a ketone proceeds through an enol intermediate. The slow, rate-determining step is the formation of the enol, which is then rapidly attacked by the electrophilic bromine generated from PBPB.
Caption: Acid-catalyzed α-bromination of a ketone.
General Experimental Workflow
A typical workflow for a reaction involving PBPB is straightforward, involving reaction setup, monitoring, workup, and purification.
Caption: General experimental workflow for PBPB reactions.
Detailed Experimental Protocols
The following protocols are representative examples of the use of PBPB in common synthetic transformations.
Protocol 1: α-Bromination of 4-Chloroacetophenone
-
Apparatus Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroacetophenone (0.77 g, 5.0 mmol), pyridinium bromide perbromide (1.76 g, 5.5 mmol), and glacial acetic acid (20 mL).
-
Reaction: Heat the reaction mixture to 90 °C with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete within 3 hours.
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing approximately 100 mL of ice-water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (3 x 20 mL) to remove residual acetic acid and pyridinium salts.
-
Purification: Recrystallize the crude product from ethanol to obtain purified α-bromo-4-chloroacetophenone. The reported yield is approximately 85%.
Protocol 2: Bromination of (E)-Stilbene
-
Apparatus Setup: In a large test tube or small flask, dissolve (E)-stilbene (0.05 g, 0.277 mmol) in 1 mL of glacial acetic acid, heating gently in a hot water bath if necessary to effect dissolution.
-
Reaction: Add pyridinium bromide perbromide (0.101 g, 0.316 mmol) to the solution. Swirl the mixture to ensure proper mixing. If necessary, rinse any crystals adhering to the walls of the flask down with a small amount of acetic acid. Continue heating for an additional 5-10 minutes.
-
Workup: Cool the reaction mixture under cold tap water to induce crystallization.
-
Isolation: Collect the crystalline product on a Hirsch funnel via vacuum filtration. Wash the collected solid with a small amount of cold methanol to remove any orange color from the reagent.
-
Purification and Analysis: Allow the product to air dry. Determine the percent yield and confirm the identity as meso-1,2-dibromo-1,2-diphenylethane by melting point analysis (m.p. ~241-243 °C).
Protocol 3: General Procedure for Oxidation of Thiols to Disulfides
-
Apparatus Setup: In a round-bottom flask or vial equipped with a magnetic stirrer, place the thiol substrate (1.0 mmol).
-
Reaction: Add pyridinium bromide perbromide (1.0-1.1 mmol) directly to the neat thiol at room temperature.
-
Monitoring: Stir the resulting mixture vigorously. The reaction is often rapid and can be monitored by TLC for the disappearance of the thiol starting material. For solid thiols, a minimal amount of a suitable solvent like CH₂Cl₂ or THF may be used.
-
Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Isolation: Wash the organic solution with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude disulfide can be purified by column chromatography or recrystallization if necessary.
Safety and Handling
Pyridinium bromide perbromide is a corrosive and hazardous chemical that requires careful handling.
-
Health Hazards: Causes severe skin and eye burns. Inhalation may cause chemical burns to the respiratory tract, and ingestion can cause severe damage to the digestive tract.
-
Personal Protective Equipment (PPE): Always handle PBPB in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid creating dust. Keep the container tightly closed when not in use. Store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases, strong oxidizing agents, and water.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of water.
-
In all cases of exposure, seek immediate medical attention.
-
Conclusion
Pyridinium bromide perbromide is a highly versatile and practical reagent for electrophilic bromination in organic synthesis. Its solid nature, stability, and controlled reactivity offer significant advantages over elemental bromine, enhancing both the safety and selectivity of various transformations. By understanding its properties, reaction scope, and mechanisms as outlined in this guide, researchers and drug development professionals can effectively leverage PBPB to construct complex molecular architectures and key synthetic intermediates.
References
Pirdonium Bromide: A Technical Overview of its Identification and Anticholinergic Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirdonium bromide (CAS Number: 35620-67-8) is a quaternary ammonium compound recognized for its therapeutic potential as an anticholinergic and histamine H1 antagonist.[1] This technical guide provides a comprehensive overview of the identification of this compound, including its chemical identifiers and molecular structure. While specific experimental data on its physicochemical properties, synthesis, and analytical characterization are not extensively available in the public domain, this document outlines general methodologies relevant for its analysis. A key focus of this guide is the elucidation of its mechanism of action as a muscarinic receptor antagonist, a critical aspect of its efficacy in treating conditions such as irritable bowel syndrome. A detailed signaling pathway diagram, generated using the DOT language, illustrates the molecular cascade affected by this compound's interaction with muscarinic receptors in gastrointestinal smooth muscle.
Identification and Chemical Properties
A clear and unambiguous identification of a chemical entity is fundamental for research and development. This section provides the key identifiers for this compound.
Chemical Identifiers
A compilation of the essential chemical identifiers for this compound is presented in Table 1. This information is crucial for accurate documentation, database searching, and regulatory submissions.
| Identifier | Value | Reference |
| CAS Number | 35620-67-8 | [1] |
| Molecular Formula | C22H30BrNO | [2] |
| Molecular Weight | 404.38 g/mol | [1] |
| IUPAC Name | 1,1-dimethyl-2-[[p-methyl-α-phenylbenzyl)oxy]methyl]piperidinium bromide | [2] |
| InChI Key | DJJOASJXEODSJF-UHFFFAOYSA-M | |
| SMILES | Cc1ccc(cc1)C(c2ccccc2)OCC3CCCC[N+]3(C)C.[Br-] | |
| Synonyms | This compound, this compound [INN] |
Physicochemical Properties
Experimental Protocols
While specific, published experimental protocols for the synthesis and analysis of this compound are scarce, this section outlines general methodologies that would be applicable for its characterization.
Synthesis
A general synthetic route to quaternary ammonium compounds like this compound typically involves the quaternization of a tertiary amine with an appropriate alkyl halide. Based on its structure, a plausible, though not experimentally verified, synthetic pathway would involve the reaction of 1,1-dimethyl-2-(hydroxymethyl)piperidine with 1-(chloromethyl)-4-methyl-benzene in the presence of a base to form the ether linkage, followed by quaternization of the piperidine nitrogen with methyl bromide.
General Experimental Workflow for Quaternization:
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and stability of this compound.
Table 2: Potential Analytical Methods for this compound
| Technique | Purpose | General Protocol Outline |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of the chemical structure. | Dissolve the sample in a suitable deuterated solvent (e.g., D2O, CDCl3). Acquire 1H and 13C NMR spectra. Chemical shifts, coupling constants, and integration will provide information on the proton and carbon environments within the molecule. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern for structural confirmation. | Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., Electrospray Ionization - ESI). The resulting mass spectrum will show the molecular ion peak corresponding to the cation (C22H30NO+) and potentially fragmentation patterns that can be used to deduce the structure. The presence of bromine would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Develop a reversed-phase HPLC method using a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection could be achieved using a UV detector at a wavelength where the compound exhibits significant absorbance. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer. Characteristic peaks for C-H, C-O, C-N, and aromatic ring vibrations would be expected. |
Mechanism of Action: Muscarinic Receptor Antagonism
This compound functions as an anticholinergic agent by acting as a competitive antagonist at muscarinic acetylcholine receptors. In the context of irritable bowel syndrome, its therapeutic effect is primarily mediated by blocking M3 muscarinic receptors on gastrointestinal smooth muscle cells. This action inhibits acetylcholine-induced muscle contractions, thereby reducing the symptoms of abdominal pain and cramping.
Signaling Pathway of Muscarinic Receptor Antagonism
The binding of acetylcholine to M3 muscarinic receptors, which are Gq-protein coupled receptors, initiates a signaling cascade that leads to smooth muscle contraction. This compound competitively blocks this binding, thus inhibiting the downstream signaling events.
The following diagram illustrates the signaling pathway initiated by acetylcholine at the M3 muscarinic receptor and the point of inhibition by this compound.
Conclusion
This compound is a well-identified chemical entity with a clear mechanism of action as a muscarinic receptor antagonist. While detailed public data on its physicochemical properties and specific experimental protocols for its synthesis and analysis are limited, this guide provides a foundational understanding for researchers and drug development professionals. The provided information on its chemical identifiers, coupled with an understanding of its anticholinergic signaling pathway, serves as a valuable resource for further investigation and development of this compound for therapeutic applications, particularly in the management of gastrointestinal disorders. Further experimental work is necessary to fully characterize its properties and to develop robust manufacturing and analytical control strategies.
References
A Technical Guide to the Thermal Stability and Decomposition of Pyridinium Bromide Perbromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridinium Bromide Perbromide (PBPB), a versatile reagent in organic synthesis, exhibits specific thermal stability characteristics that are crucial for its safe handling, storage, and application in various chemical processes. This technical guide provides a comprehensive overview of the thermal behavior of PBPB, including its decomposition pathway and the methodologies used to assess its thermal stability. While specific quantitative thermogravimetric and calorimetric data is not extensively available in public literature, this document outlines the expected thermal decomposition profile based on known chemical properties and provides detailed experimental protocols for its analysis.
Introduction
Pyridinium Bromide Perbromide, also known as Pyridinium Tribromide, is a crystalline, reddish-brown solid that serves as a convenient and solid source of bromine for various electrophilic bromination reactions. Its ease of handling compared to liquid bromine makes it a popular choice in laboratory and industrial settings. However, its utility is intrinsically linked to its thermal stability. Understanding the temperature at which PBPB begins to decompose and the nature of its decomposition products is paramount for ensuring process safety, optimizing reaction conditions, and maintaining product purity. Thermal decomposition can lead to loss of reagent efficacy, pressure build-up in closed systems, and the release of hazardous gases.
Thermal Stability and Decomposition Pathway
Pyridinium Bromide Perbromide is known to be thermally sensitive. Upon heating, it undergoes decomposition, releasing bromine gas. The overall decomposition reaction can be represented as the dissociation of the tribromide anion:
[C₅H₅NH]Br₃ (s) → [C₅H₅NH]Br (s) + Br₂ (g)
This decomposition is a key consideration in its application, as the controlled release of bromine is often the desired outcome in a reaction. However, uncontrolled decomposition due to improper storage or excessive heating can be hazardous.
Further heating of the resulting pyridinium bromide and any remaining PBPB can lead to the liberation of toxic vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).
The following diagram illustrates the primary decomposition pathway of Pyridinium Bromide Perbromide.
Spectroscopic analysis (NMR, IR) of Pirdonium Bromide
An In-depth Technical Guide to the Spectroscopic Analysis of Pirdonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic analysis of this compound, a quaternary ammonium salt with the chemical structure Cc1ccc(cc1)C(c2ccccc2)OCC3CCCC[N+]3(C)C.[Br-]. Due to the lack of publicly available experimental spectra for this specific compound, this document presents a predictive analysis based on the well-established principles of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The methodologies provided are based on standard protocols for the analysis of complex organic salts.
Predicted Spectroscopic Data
The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR spectroscopy and the expected absorption bands for IR spectroscopy of this compound. These predictions are derived from the typical ranges for the functional groups present in the molecule.
Predicted ¹H NMR Data
Solvent: CDCl₃ (Chloroform-d) Standard: Tetramethylsilane (TMS) at 0.00 ppm
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 7.20 - 7.50 | m | 9H | Aromatic protons (phenyl and p-tolyl rings) |
| 4.50 - 4.80 | t | 1H | -CH-O- |
| 3.50 - 3.80 | m | 2H | -O-CH₂- |
| 3.30 - 3.60 | m | 4H | -N⁺-CH₂- (ring) |
| 3.10 - 3.30 | s | 6H | -N⁺-(CH₃)₂ |
| 2.30 - 2.40 | s | 3H | Ar-CH₃ |
| 1.80 - 2.20 | m | 4H | -CH₂- (pyrrolidinium ring) |
Predicted ¹³C NMR Data
Solvent: CDCl₃ (Chloroform-d) Standard: Tetramethylsilane (TMS) at 0.00 ppm
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 135.0 - 140.0 | Quaternary | Aromatic C (substituted) |
| 125.0 - 130.0 | Tertiary | Aromatic CH |
| 80.0 - 85.0 | Tertiary | -CH-O- |
| 65.0 - 70.0 | Secondary | -O-CH₂- |
| 60.0 - 65.0 | Secondary | -N⁺-CH₂- (ring) |
| 50.0 - 55.0 | Primary | -N⁺-(CH₃)₂ |
| 20.0 - 25.0 | Primary | Ar-CH₃ |
| 20.0 - 25.0 | Secondary | -CH₂- (pyrrolidinium ring) |
Predicted IR Absorption Data
Sample Preparation: KBr pellet
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic |
| 3000 - 2850 | Medium | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |
| 1600 - 1585, 1500 - 1400 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1470 - 1450 | Medium | C-H Bend | CH₂ |
| 1380 - 1370 | Medium | C-H Bend | CH₃ |
| 1260 - 1000 | Strong | C-O Stretch | Ether |
| 850 - 550 | Medium-Strong | C-Br Stretch | Ionic Bromide (less defined) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
Transfer the solution into a clean, dry 5 mm NMR tube using a pipette.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's autosampler or manually lower it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Load a standard ¹H acquisition parameter set.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Load a standard ¹³C acquisition parameter set with proton decoupling.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FIDs of both the ¹H and ¹³C spectra.
-
Phase the resulting spectra to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy
This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of solid this compound.[1][2]
Objective: To obtain a high-quality IR spectrum of the solid-state sample.
Materials and Equipment:
-
This compound sample
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet):
-
Ensure the KBr is thoroughly dry by heating it in an oven at >100°C for several hours and storing it in a desiccator.[2]
-
Place approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr into an agate mortar.[2]
-
Grind the mixture vigorously with the pestle for 1-2 minutes until a fine, homogeneous powder is obtained.[2]
-
-
Pellet Formation:
-
Clean the pellet die components (anvil, plunger, and barrel) with a suitable solvent (e.g., acetone) and ensure they are completely dry.
-
Assemble the die and transfer the ground sample-KBr mixture into the barrel.
-
Distribute the powder evenly over the anvil surface.
-
Insert the plunger and place the die assembly into the hydraulic press.
-
Apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of a compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Methodological & Application
Application Notes and Protocols: Use of Pyridinium Bromide Perbromide in Ketone Bromination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinium Bromide Perbromide (PBPB), also known as Pyridinium Tribromide, is a versatile and efficient reagent for the α-bromination of ketones. As a stable, crystalline solid, PBPB offers significant advantages over liquid bromine, including ease of handling, improved safety, and precise stoichiometry.[1] This makes it a valuable tool in organic synthesis, particularly in the pharmaceutical industry for the preparation of key intermediates.
These application notes provide a comprehensive overview of the use of PBPB in ketone bromination, including detailed reaction protocols, quantitative data, and safety guidelines.
Mechanism of Action
The α-bromination of ketones using PBPB proceeds via an acid-catalyzed pathway. The reaction is initiated by the enolization of the ketone, which is the rate-determining step.[2][3] The enol form then acts as a nucleophile, attacking the electrophilic bromine provided by PBPB to yield the α-brominated ketone.
The generally accepted mechanism is as follows:
-
Protonation of the carbonyl oxygen: An acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens.
-
Enol formation: A base (such as the solvent or the pyridine byproduct) removes an α-proton, leading to the formation of the enol intermediate.[2]
-
Nucleophilic attack: The electron-rich double bond of the enol attacks the bromine molecule from PBPB.
-
Deprotonation: The protonated carbonyl is deprotonated to yield the final α-bromo ketone and regenerate the acid catalyst.[3]
Applications in Drug Development
The introduction of a bromine atom at the α-position of a ketone is a critical transformation in the synthesis of many pharmaceutical compounds. α-bromo ketones are valuable synthetic intermediates that can be readily converted into a variety of other functional groups, enabling the construction of complex molecular architectures found in biologically active molecules. For instance, they are precursors to α,β-unsaturated ketones, which are common motifs in many drug candidates.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the α-bromination of various ketones using Pyridinium Bromide Perbromide.
Table 1: Bromination of Substituted Acetophenones
| Ketone Substrate | Molar Ratio (Ketone:PBPB) | Temperature (°C) | Time (h) | Yield (%) |
| 4-Trifluoromethylacetophenone | 1:1.1 | 90 | 3 | 90 |
| 4-Trifluoromethoxyacetophenone | 1:1.1 | 90 | 3 | 88 |
| 4-Chloroacetophenone | 1:1.1 | 90 | 3 | 85 |
| 4-Bromoacetophenone | 1:1.1 | 90 | 3 | 82 |
| 4-Iodoacetophenone | 1:1.1 | 90 | 3 | 75 |
| 4-Phenylacetophenone | 1:1.1 | 90 | 3 | 66 |
Table 2: Bromination of a Steroidal Ketone
| Ketone Substrate | Molar Ratio (Ketone:PBPB) | Solvent | Temperature | Yield (%) |
| Methylandrostanolone | Not specified | Not specified | Not specified | ~80 |
Experimental Protocols
Protocol 1: General Procedure for the α-Bromination of Aromatic Ketones
This protocol describes a general method for the bromination of substituted acetophenones.
Materials:
-
Substituted acetophenone (1.0 eq)
-
Pyridinium Bromide Perbromide (1.1 eq)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the substituted acetophenone (e.g., 5.0 mmol), Pyridinium Bromide Perbromide (5.5 mmol), and glacial acetic acid (20 mL).
-
Stir the reaction mixture at 90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically after 3 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into an ice-water bath (50 mL).
-
Extract the aqueous mixture with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., petroleum ether).
Protocol 2: α-Bromination of a Steroidal Ketone (Methylandrostanolone)
While the specific molar ratios and solvent were not detailed in the available literature, a general approach for the bromination of a steroidal ketone is provided below. Researchers should optimize the conditions for their specific substrate.
Materials:
-
Methylandrostanolone (1.0 eq)
-
Pyridinium Bromide Perbromide (1.0-1.2 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran, Dichloromethane, or Acetic Acid)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve methylandrostanolone in a suitable anhydrous solvent.
-
Add Pyridinium Bromide Perbromide portion-wise to the stirred solution at room temperature or a slightly elevated temperature.
-
Stir the reaction mixture until TLC analysis indicates the complete consumption of the starting material.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired α-brominated steroid.
Safety and Handling
Pyridinium Bromide Perbromide is a corrosive and oxidizing solid that should be handled with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
-
Spills: In case of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Diagrams
Caption: Acid-catalyzed mechanism of ketone bromination.
Caption: Typical workflow for ketone bromination.
References
Application of Pyridinium Bromide Analogs in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Pyridinium bromide and its analogs, particularly Pyridinium Tribromide (Py·Br₃), have emerged as versatile and efficient reagents in the synthesis of a wide array of heterocyclic compounds. These reagents offer significant advantages over traditional methods, including milder reaction conditions, higher yields, and greater selectivity. Their applications are particularly noteworthy in the synthesis of nitrogen-containing heterocycles, which form the core of many pharmaceutical compounds.
Key applications include:
-
Electrophilic Bromination: Pyridinium Tribromide serves as a solid, stable, and easy-to-handle source of electrophilic bromine. It is highly effective for the bromination of electron-rich heterocyclic systems like purines, a crucial reaction for the further functionalization and development of purine-based drug candidates.[1][2]
-
Oxidative Cyclization: Pyridinium hydrobromide perbromide has been utilized in the synthesis of 2-oxazolines and 2-imidazolines from aromatic aldehydes and amino alcohols or diamines. This method provides a direct route to these important heterocyclic scaffolds.
-
One-Pot Multi-component Reactions: The use of pyridinium-based catalysts, such as nanomagnetic pyridinium-tribromide, has enabled the development of efficient one-pot syntheses of complex heterocyclic systems like pyrimidines.[1] These processes are characterized by their operational simplicity and reduced environmental impact.
-
[3+2] Cycloaddition Reactions: N-acylmethyl-picolinium bromides are valuable precursors for the in-situ generation of pyridinium ylides. These ylides undergo [3+2] cycloaddition reactions with various dipolarophiles to afford a range of heterocyclic compounds, most notably indolizine derivatives.[3] This approach allows for the rapid construction of diverse molecular architectures from simple starting materials.
The versatility of pyridinium bromide analogs makes them indispensable tools in modern synthetic organic chemistry, facilitating the efficient and selective synthesis of heterocycles for applications in medicinal chemistry and materials science.
Experimental Protocols
8-Bromination of 2,6,9-Trisubstituted Purines using Pyridinium Tribromide
This protocol describes the selective bromination of electron-rich purine derivatives at the C8 position using Pyridinium Tribromide (Py·Br₃).[2]
Materials:
-
2,6,9-trisubstituted purine
-
Pyridinium Tribromide (Py·Br₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2,6,9-trisubstituted purine (1.0 equiv) in dichloromethane.
-
Add Pyridinium Tribromide (1.1-1.5 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for the time indicated in Table 1.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 8-bromopurine derivative.
Quantitative Data for 8-Bromination of Purines:
| Entry | Substrate | R¹ | R² | R³ | Time (h) | Yield (%) |
| 1 | 1a | Ph | NH₂ | Bn | 5 | 93 |
| 2 | 1b | OMe | NH₂ | Bn | 3 | 91 |
| 3 | 1c | OMe | NH₂ | CH₂CH=C(CH₃)₂ | 3 | 89 |
| 4 | 1d | OMe | NH₂ | CH₂CH₂Ph | 3 | 92 |
Table 1: Reaction times and yields for the 8-bromination of various 2,6,9-trisubstituted purines with Pyridinium Tribromide.
Synthesis of Indolizine Derivatives via 1,3-Dipolar Cycloaddition of Pyridinium Ylides
This protocol details the synthesis of indolizine derivatives starting from the formation of an N-acylmethyl-2-picolinium bromide followed by an in-situ 1,3-dipolar cycloaddition reaction.
Part A: Synthesis of N-(2-Thienylcarbonylmethyl)-2-picolinium Bromide
Materials:
-
2-Bromoacetylthiophene
-
2-Picoline
-
Dry Tetrahydrofuran (THF)
-
Ether
Procedure:
-
To a solution of 2-bromoacetylthiophene (10 mmol) in dry THF (50 mL), add 2-picoline (10 mmol).
-
Reflux the mixture for 30 minutes and then allow it to cool to room temperature.
-
Filter the resulting solid, wash with ether, and dry to obtain the picolinium bromide salt.
Part B: Synthesis of 2-(2-Thienyl)indolizine
Materials:
-
N-(2-Thienylcarbonylmethyl)-2-picolinium bromide
-
Triethylamine (Et₃N)
-
Benzene
Procedure:
-
Suspend the N-(2-thienylcarbonylmethyl)-2-picolinium bromide (from Part A) in benzene.
-
Add triethylamine (Et₃N) as a base to generate the pyridinium ylide in situ.
-
Heat the reaction mixture under reflux. The specific duration may vary, and the reaction should be monitored by TLC.
-
Upon completion, cool the reaction mixture and process it through an appropriate workup procedure, which typically involves washing with water, drying the organic phase, and removing the solvent.
-
Purify the crude product by chromatography to yield the indolizine derivative.
Quantitative Data for Heterocycle Synthesis from 2-Picolinium Bromide:
| Product | Dipolarophile/Reagent | Reaction Conditions | Yield (%) |
| Cycloadduct 6 | N-Phenylmaleimide | Benzene, Et₃N, reflux | - |
| Dihydrothiophene 15a | Arylidenecyanothioacetamide | Ethanol, Et₃N, reflux | - |
| Aniline derivative 17a | Arylidenemalononitrile | Pyridine, reflux, 6h | - |
| Indolizine 18 | Triethylamine | Benzene, reflux | - |
Table 2: Examples of heterocyclic compounds synthesized from 2-picolinium bromide and their respective reaction conditions. Note: Specific yields for each product require consulting the primary literature.
Visualizations
Reaction Workflow: 8-Bromination of Purines
Caption: Experimental workflow for the synthesis of 8-bromopurines.
Reaction Mechanism: Indolizine Synthesis via [3+2] Cycloaddition
Caption: Generalized mechanism for the synthesis of indolizines.
References
Application Notes and Protocols: Pyridinium Bromide Derivatives as Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinium salts, particularly in the form of ionic liquids and functionalized solid-supported catalysts, have emerged as versatile and efficient catalysts in a variety of organic reactions. Their utility stems from their tunable solubility, thermal stability, and potential for recyclability, aligning with the principles of green chemistry. While simple pyridinium bromide is less commonly employed as a direct catalyst, its derivatives, especially pyridinium-based ionic liquids, serve as effective promoters for several key multicomponent reactions. This document provides detailed application notes, experimental protocols, and performance data for the use of pyridinium-based catalysts in the Biginelli, Hantzsch, and Knoevenagel reactions.
Biginelli Reaction: Synthesis of Dihydropyrimidinones
Application Note
The Biginelli reaction is a one-pot, three-component cyclocondensation reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable scaffolds in medicinal chemistry.[1] Pyridinium-based ionic liquids and solid-supported pyridinium catalysts have been shown to be effective in catalyzing this reaction, often providing high yields under mild conditions. These catalysts can act as Brønsted acids to activate the carbonyl group of the aldehyde, thereby facilitating the key iminium ion formation. The use of ionic liquids can also simplify product isolation and enable catalyst recycling.[2][3] A pyridinium-functionalized organosilica network has also been demonstrated as an efficient and reusable heterogeneous catalyst for the solvent-free synthesis of DHPMs.
Proposed Catalytic Pathway
The pyridinium-based catalyst is believed to protonate the aldehyde, making it more susceptible to nucleophilic attack by urea. This initiates a cascade of reactions, including the formation of an N-acyliminium ion, which is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the dihydropyrimidinone product.[4]
Caption: Proposed mechanism for the pyridinium-catalyzed Biginelli reaction.
Experimental Protocol (General)
This protocol describes a general procedure for the Biginelli reaction using a pyridinium-based ionic liquid as a catalyst under solvent-free conditions.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
β-dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea or thiourea (1.5 mmol)
-
Pyridinium-based ionic liquid catalyst (e.g., [bmim]BF4-type, though pyridinium variants are used) (0.1-0.4 mol%)
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, combine the aldehyde (1.0 mmol), β-dicarbonyl compound (1.0 mmol), urea (1.5 mmol), and the pyridinium-based ionic liquid catalyst.
-
Heat the mixture at 80-100°C with stirring for the time specified in Table 1 (typically 30-60 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water to the flask and stir until a solid precipitate forms.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.
-
The aqueous filtrate containing the ionic liquid can be concentrated under reduced pressure and reused for subsequent reactions.
Data Summary
Table 1: Synthesis of Dihydropyrimidinones using Pyridinium-based Catalysts
| Entry | Aldehyde | β-Dicarbonyl Compound | Catalyst | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Pyridinium Ionic Liquid | 30 | 92-95 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Pyridinium Ionic Liquid | 30 | 90-94 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Pyridinium Ionic Liquid | 30 | 93-96 |
| 4 | Benzaldehyde | Methyl acetoacetate | Pyridinium Ionic Liquid | 45 | 88-92 |
| 5 | Benzaldehyde | Acetylacetone | PMO-Py-IL | 90 | 97 |
| 6 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | PMO-Py-IL | 90 | 95 |
Note: Yields and reaction times are representative and may vary based on the specific pyridinium ionic liquid or supported catalyst used.
Hantzsch Pyridine Synthesis
Application Note
The Hantzsch synthesis is a classic multicomponent reaction for the preparation of 1,4-dihydropyridines (1,4-DHPs), which are precursors to pyridines and are themselves important pharmaceutical compounds, such as calcium channel blockers. Pyridinium-based ionic liquids can serve as both the solvent and catalyst for this reaction, promoting it through Brønsted acidity. The use of these catalysts often leads to higher yields, shorter reaction times, and simpler workup procedures compared to traditional methods.
Reaction Workflow
The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate. The reaction proceeds through the formation of an enamine and a Knoevenagel condensation product, which then combine and cyclize.
References
Application Note: Selective Bromination of Phenols using Pyridinium Tribromide
Introduction
The selective bromination of phenols is a cornerstone of organic synthesis, providing critical intermediates for pharmaceuticals, agrochemicals, and functional materials.[1] Phenols, being highly activated aromatic systems, are prone to over-bromination with elemental bromine, often leading to mixtures of mono- and polybrominated products.[2] Pyridinium Tribromide (C₅H₅NHBr₃) has emerged as a superior reagent for this transformation.[3] It is a stable, non-volatile, crystalline solid that serves as a safer and more manageable source of electrophilic bromine compared to hazardous liquid bromine.[4][5] This protocol details the use of Pyridinium Tribromide for the efficient and regioselective monobromination of phenols, offering high yields and simplified work-up procedures.
Mechanism of Action
The bromination of phenols proceeds via an electrophilic aromatic substitution mechanism. Pyridinium Tribromide in solution exists in equilibrium with pyridinium bromide and molecular bromine (Br₂), which acts as the brominating agent. The highly activated phenol ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate (a Wheland intermediate). Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the brominated phenol. The reaction is highly regioselective, with bromination occurring preferentially at the para-position unless it is blocked, in which case ortho-substitution occurs. This selectivity is governed by the strong activating and ortho, para-directing nature of the hydroxyl group.
Caption: Reaction mechanism for the electrophilic bromination of phenol.
Experimental Protocols
This section provides a general protocol for the selective monobromination of a phenol derivative. Reaction conditions may require optimization for specific substrates.
1. Materials and Reagents
-
Phenol substrate
-
Pyridinium Tribromide (CAS: 39416-48-3)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetic Acid, Methanol)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) solution
-
Extraction solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer and stir bar, dropping funnel (optional), ice bath, TLC plates.
2. General Procedure for para-Bromination of Phenol
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the phenol substrate (1.0 eq.) in the chosen anhydrous solvent (e.g., THF).
-
Cooling: Place the flask in an ice bath and stir the solution at 0 °C for 10-15 minutes.
-
Reagent Addition: Add Pyridinium Tribromide (1.0-1.1 eq.) to the stirred solution portion-wise over 15-30 minutes. Ensure the temperature remains low during the addition. For liquid substrates or solutions, addition via a dropping funnel is recommended.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Reactions are typically complete within 1-5 hours.
-
Quenching: Once the reaction is complete, quench the excess bromine by adding saturated aqueous sodium thiosulfate or sodium bisulfite solution dropwise until the orange/brown color disappears.
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction solvent is water-miscible (like THF or acetic acid), add water and an extraction solvent (e.g., ethyl acetate). Extract the aqueous layer 2-3 times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the pure brominated phenol.
Caption: General experimental workflow for selective phenol bromination.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the selective bromination of various phenol derivatives using Pyridinium Tribromide.
Table 1: Reaction Conditions for Phenol Bromination
| Substrate | Molar Ratio (Phenol:Py-Br₃) | Solvent | Temperature (°C) | Time (h) |
| Phenol | 1 : 1.05 | Acetic Acid | 25 | 2 |
| 2-Naphthol | 1 : 1.0 | THF | 0 | 1.5 |
| p-Cresol | 1 : 1.05 | Methanol | 0 - 25 | 3 |
| 2,6-Dimethylphenol | 1 : 1.1 | Dichloromethane | 25 | 4 |
| Salicylaldehyde | 1 : 1.0 | Acetic Acid | 25 | 5 |
Table 2: Representative Yields and Selectivity
| Product | Yield (%) | Regioselectivity (ortho:para) | Reference |
| 4-Bromophenol | >90 | >99:1 (para favored) | |
| 1-Bromo-2-naphthol | Excellent | N/A (single isomer) | |
| 2-Bromo-4-methylphenol | ~92 | >99:1 (ortho favored) | |
| 4-Bromo-2,6-dimethylphenol | >95 | N/A (single isomer) | General Knowledge |
| 5-Bromosalicylaldehyde | ~85 | N/A (single isomer) | General Knowledge |
Note: Yields and selectivity are highly dependent on the specific substrate and reaction conditions.
Applications in Drug Development
Brominated phenols are versatile building blocks in the synthesis of active pharmaceutical ingredients (APIs). The bromine atom can serve as a handle for further functionalization, typically through cross-coupling reactions (e.g., Suzuki, Sonogashira), or it can be an integral part of the final drug molecule, modulating its pharmacological properties. This protocol is applicable to the synthesis of intermediates for various drug classes, including antibiotics and antihistamines.
Caption: Role of phenol bromination in a pharmaceutical synthesis pathway.
Safety and Handling
-
Hazard: Pyridinium Tribromide is a hazardous, corrosive, and volatile chemical. It slowly releases bromine, especially in the presence of moisture.
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, dark place, preferably between 2-10 °C. Keep the container tightly sealed to prevent moisture ingress and decomposition.
-
Spills: Neutralize small spills with a sodium thiosulfate or bisulfite solution before cleaning.
Pyridinium Tribromide is a highly efficient, selective, and safe reagent for the monobromination of phenols. Its solid form and predictable reactivity offer significant advantages over traditional brominating agents, making it an invaluable tool for researchers in synthetic chemistry and drug development. The protocol described provides a reliable and scalable method for accessing valuable brominated phenol intermediates with high yield and purity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. exsyncorp.com [exsyncorp.com]
- 4. Pyridinium Tribromide: an efficient bromination reagent and a precise tool for pharmaceutical synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 5. nbinno.com [nbinno.com]
Application Notes and Protocols: Pirdonium Bromide in the Preparation of Pharmaceutical Intermediates
Introduction
Pirdonium Bromide, more commonly known as Pyridinium Tribromide or Pyridinium bromide perbromide (PBPB), is a versatile and highly efficient reagent for bromination reactions in organic synthesis.[1] It is a stable, crystalline solid, making it a safer and easier-to-handle alternative to liquid bromine.[1] Its applications in the pharmaceutical industry are significant, particularly in the synthesis of key intermediates for active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the use of this compound in the preparation of various pharmaceutical intermediates.
Application Note 1: Synthesis of α-Bromoacetophenone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Application: α-Bromoacetophenones are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including anticonvulsants, anti-inflammatory agents, and sympathomimetic amines. This compound provides a highly effective method for the α-bromination of acetophenone derivatives.
Key Features:
-
High efficiency and yields.
-
Safe and easy-to-handle solid reagent.
-
Selective for α-bromination of ketones.
Quantitative Data
The following table summarizes the results for the α-bromination of various substituted acetophenones using this compound.
| Substrate | Product | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chloroacetophenone | 4-Chloro-α-bromoacetophenone | This compound | Acetic Acid | 90 | 3 | 85[2] |
| 4-Bromoacetophenone | 4-Bromo-α-bromoacetophenone | This compound | Acetic Acid | 90 | 3 | N/A |
| 4-Iodoacetophenone | 4-Iodo-α-bromoacetophenone | This compound | Acetic Acid | 90 | 3 | N/A |
| 4-Phenylacetophenone | 4-Phenyl-α-bromoacetophenone | This compound | Acetic Acid | 90 | 3 | N/A |
| 4-Trifluoromethylacetophenone | 4-Trifluoromethyl-α-bromoacetophenone | This compound | Acetic Acid | 90 | 3 | N/A |
| 4-Trifluoromethoxyacetophenone | 4-Trifluoromethoxy-α-bromoacetophenone | This compound | Acetic Acid | 90 | 3 | N/A |
N/A: Data not available in the searched literature.
Experimental Protocol: Synthesis of 4-Chloro-α-bromoacetophenone
Materials:
-
4-Chloroacetophenone
-
This compound (Pyridinium Tribromide)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Condenser
Procedure:
-
To a 50 mL round-bottom flask, add 4-chloroacetophenone (0.77 g, 5.0 mmol) and glacial acetic acid (20 mL).[2]
-
Stir the mixture until the 4-chloroacetophenone is completely dissolved.
-
Add this compound (1.76 g, 5.5 mmol) to the solution in portions.[2]
-
Attach a condenser to the flask and heat the reaction mixture to 90°C with continuous stirring.
-
Maintain the reaction at 90°C for 3 hours.
-
After 3 hours, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water to remove any remaining acetic acid and pyridine hydrobromide.
-
Dry the product under vacuum to obtain 4-chloro-α-bromoacetophenone.
Experimental Workflow
References
Application Notes and Protocols: Pyridinium Bromide Derivatives as Corrosion Inhibitors for Mild Steel
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Pyridinium Bromide derivatives as effective corrosion inhibitors for mild steel, particularly in acidic environments. The information compiled is based on recent research findings and is intended to guide researchers in replicating and expanding upon these studies.
Introduction
Mild steel, despite its wide range of industrial applications, is highly susceptible to corrosion, especially in acidic media.[1] Pyridinium bromide derivatives have emerged as a promising class of organic corrosion inhibitors due to their excellent solubility in aqueous solutions, structural stability, and the presence of heteroatoms (Nitrogen) and π-electrons in their aromatic rings, which facilitate their adsorption onto the metal surface.[1][2] These compounds act by forming a protective film on the mild steel surface, thereby mitigating both anodic and cathodic corrosion reactions.[2][3] The efficiency of these inhibitors is influenced by their concentration, the nature of the acidic medium, and the operating temperature.
Featured Pyridinium Bromide Derivatives
Several Pyridinium Bromide derivatives have been synthesized and evaluated for their corrosion inhibition properties. The following table summarizes the performance of some of these compounds.
Data Presentation: Inhibition Efficiency of Pyridinium Bromide Derivatives
| Inhibitor Name | Abbreviation | Corrosive Medium | Concentration | Inhibition Efficiency (IE%) | Reference |
| 4-(dimethylamino)-1-ethylpyridinium bromide | DEB | 1 M HCl | 10⁻⁴ M | 94.09% | |
| 4-(dimethylamino)-1-pentylpyridinium bromide | DPB | 1 M HCl | 10⁻⁴ M | 89.25% (at 308K) | |
| Dodecyl pyridinium bromide | DDPB | 1 M HCl | 30 mg/L | 74.1% | |
| Tetradecyl pyridinium bromide | TDPB | 1 M HCl | 30 mg/L | 81.1% | |
| Dodecyl 1,1′-bispyridinium dibromide | DDBPB | 1 M HCl | 30 mg/L | 61.5% | |
| N-(n-octyl)-3-methylpyridinium bromide | Py8 | 3.5% NaCl, pH 1.5 | 10 mM | 85% | |
| N-(n-dodecyl)-3-methylpyridinium bromide | Py12 | 3.5% NaCl, pH 1.5 | 10 mM | 82% | |
| 4-(4-bromo-benzylidene-hydrazinocarbonyl)-1-phenyl-pyridinium bromide | A1 | 1M H₂SO₄ | High | Significant | |
| 4-(4-bromo-benzylidene-hydrazinocarbonyl)-1-butyl-pyridinium bromide | A2 | 1M H₂SO₄ | High | Significant | |
| 4-(4-bromo-benzylidene-hydrazinocarbonyl)-1-phemcyl-pyridinium bromide | A3 | 1M H₂SO₄ | High | Significant | |
| 1-butylpyridin-1-ium bromide | BPB | 0.1 M sulphamic acid | 400 ppm | 63.3% |
Mechanism of Action
The corrosion inhibition by Pyridinium Bromide derivatives is primarily attributed to their adsorption on the mild steel surface. This adsorption can be physisorption, chemisorption, or a combination of both. The pyridinium ring, with its nitrogen heteroatom and π-electrons, plays a crucial role in the adsorption process. The general mechanism involves the inhibitor molecules displacing water molecules from the metal surface and forming a protective barrier. This barrier impedes the charge and mass transfer, thus stifling the corrosion process. The adsorption of these inhibitors often follows the Langmuir adsorption isotherm.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Weight Loss Measurements
This gravimetric method is a straightforward technique to determine the corrosion rate and the inhibition efficiency.
Protocol:
-
Specimen Preparation:
-
Cut mild steel specimens into coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.05 cm).
-
Mechanically polish the coupons with a series of emery papers of decreasing grit size (e.g., 400, 600, 800, 1000, 1200 grit) until a mirror finish is obtained.
-
Degrease the specimens with acetone, rinse with distilled water, and dry them in a desiccator.
-
Accurately weigh the polished and dried specimens using an analytical balance.
-
-
Corrosion Test:
-
Prepare the corrosive medium (e.g., 1 M HCl or 1 M H₂SO₄) by diluting analytical grade acid with distilled water.
-
Prepare solutions of the corrosive medium containing various concentrations of the Pyridinium Bromide derivative inhibitor.
-
Immerse the pre-weighed mild steel coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature (e.g., 20°C).
-
Ensure the coupons are fully submerged in the solution.
-
-
Post-Corrosion Analysis:
-
After the immersion period, retrieve the coupons from the solutions.
-
Carefully wash the coupons with a gentle stream of distilled water to remove corrosion products.
-
Clean the coupons with acetone, dry them, and reweigh them accurately.
-
-
Calculations:
-
Corrosion Rate (CR): CR (g/cm²/h) = (W_initial - W_final) / (A * t) where W_initial is the initial weight, W_final is the final weight, A is the surface area of the coupon, and t is the immersion time.
-
Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100 where CR_uninhibited is the corrosion rate in the absence of the inhibitor and CR_inhibited is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Measurements
Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide insights into the kinetics of the corrosion process and the mechanism of inhibition.
Protocol:
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell configuration.
-
Working Electrode (WE): A mild steel specimen with a defined exposed surface area.
-
Counter Electrode (CE): A platinum or graphite electrode.
-
Reference Electrode (RE): A Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.
-
-
Procedure:
-
Immerse the three-electrode setup in the test solution (corrosive medium with and without the inhibitor).
-
Allow the system to stabilize by measuring the Open Circuit Potential (OCP) for a sufficient time (e.g., 1 hour) until a steady state is reached.
-
-
Potentiodynamic Polarization (PDP) Measurements:
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting current density (log scale) versus the applied potential to obtain Tafel plots.
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel plots. The inhibition efficiency can be calculated as: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100
-
-
Electrochemical Impedance Spectroscopy (EIS) Measurements:
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Plot the impedance data as Nyquist and Bode plots.
-
Analyze the plots to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). The inhibition efficiency can be calculated as: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100
-
Surface Analysis
Techniques like Scanning Electron Microscopy (SEM) are used to visualize the surface morphology of the mild steel specimens.
Protocol:
-
Sample Preparation:
-
Immerse mild steel specimens in the corrosive medium with and without the optimal concentration of the inhibitor for a specified duration.
-
After immersion, gently rinse the specimens with distilled water and dry them.
-
-
SEM Imaging:
-
Mount the dried specimens on SEM stubs.
-
Sputter-coat the specimens with a conductive material (e.g., gold) if necessary.
-
Acquire high-resolution images of the specimen surfaces at various magnifications.
-
Compare the surface morphology of the uninhibited and inhibited specimens to observe the protective film formation and the reduction in corrosion damage.
-
Visualizations
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for evaluating corrosion inhibitors.
Mechanism of Corrosion Inhibition
Caption: Adsorption mechanism of inhibitors.
References
Application Notes and Protocols: Antimicrobial and Biocidal Applications of Pyridinium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinium salts, a class of cationic quaternary ammonium compounds, have garnered significant attention in the field of antimicrobial research due to their broad-spectrum activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3] Their efficacy stems from their unique chemical structure, featuring a positively charged pyridinium head group and often a hydrophobic alkyl chain. This amphipathic nature facilitates their interaction with and disruption of microbial cell membranes, leading to cell death.[1][4] The versatility in their synthesis allows for structural modifications to enhance potency and selectivity, making them promising candidates for the development of novel antimicrobial agents and biocides to combat the growing threat of antimicrobial resistance.
Mechanism of Action
The primary antimicrobial mechanism of pyridinium salts involves the electrostatic interaction between the cationic pyridinium ring and the negatively charged components of microbial cell membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial binding is followed by the insertion of the hydrophobic alkyl chain into the lipid bilayer, which disrupts membrane integrity, increases permeability, and causes the leakage of essential intracellular components, ultimately leading to cell lysis.
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of pyridinium salts is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The tables below summarize the MIC values of various pyridinium salts against selected microbial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Pyridinium Salts against Bacteria
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| 4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide (3d) | Staphylococcus aureus | 4 | |
| Substituted benzylidenehydrazinylpyridinium derivatives (3a) | Staphylococcus aureus | 16 | |
| Substituted benzylidenehydrazinylpyridinium derivatives (3c) | Staphylococcus aureus | 16 | |
| Substituted benzylidenehydrazinylpyridinium derivatives (3a) | Escherichia coli | 32 | |
| Substituted benzylidenehydrazinylpyridinium derivatives (3c) | Escherichia coli | 256 | |
| Substituted benzylidenehydrazinylpyridinium derivatives (3d) | Escherichia coli | 256 | |
| Substituted benzylidenehydrazinylpyridinium derivatives (3a) | Pseudomonas aeruginosa | 512 | |
| Substituted benzylidenehydrazinylpyridinium derivatives (3b) | Pseudomonas aeruginosa | >2,048 | |
| C30-quaternized lupane triterpenoids | Staphylococcus aureus | ≤0.25 | |
| 4-acetyl-1-hexadecylpyridin-1-ium iodide (QPS-1) | Streptococcus mutans (planktonic) | 3.12 - 12.5 | |
| N-Alkylpyridinium salts (C10 alkyl chain) | Staphylococcus aureus | 0.25 | |
| N-Alkylpyridinium salts (C14 alkyl chain) | Staphylococcus aureus | >64 |
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Pyridinium Salts against Fungi
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| C30-quaternized lupane triterpenoids | Candida neoformans | ≤0.25 | |
| C30-quaternized lupane triterpenoids | Candida albicans | ≤0.25 | |
| Substituted benzylidenehydrazinylpyridinium derivatives (3a) | Candida albicans | 64 | |
| Substituted benzylidenehydrazinylpyridinium derivatives (3d) | Candida albicans | 32 |
Table 3: Cytotoxicity (IC50) of Selected Pyridinium Salts against Mammalian Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Hydrazone-linked dimeric pyridinium cations | Colon and breast cancer cell lines | 59 - 64 | |
| 1-methyl-3-nitropyridine chloride (MNP) | HL60 (human promyelocytic leukemia) | 7.5 - 24.3 | |
| 4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile | HT29 (human colorectal carcinoma) | 2.243 | |
| 4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile | MRC5 (normal human fetal lung fibroblast) | 2.222 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of pyridinium salts against bacteria and fungi.
Materials:
-
96-well microtiter plates
-
Test pyridinium salt
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland standard
-
Microplate reader
Procedure:
-
Preparation of Stock Solutions: Dissolve the pyridinium salt in a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or sterile water) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture with sterile saline or broth to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the working stock solution of the pyridinium salt to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well in the series.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the pyridinium salt at which there is no visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm using a microplate reader.
Protocol 2: Anti-Biofilm Activity Assay
This protocol assesses the ability of pyridinium salts to both inhibit the formation of new biofilms and eradicate pre-formed biofilms.
Materials:
-
96-well flat-bottom microtiter plates
-
Test pyridinium salt
-
Appropriate broth medium
-
Bacterial culture
-
Sterile PBS
-
0.1% Crystal Violet solution
-
95% Ethanol or 33% Acetic Acid
Procedure for Biofilm Inhibition:
-
Follow steps 1-4 of the MIC determination protocol.
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Gently discard the planktonic cells and wash the wells twice with sterile PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with sterile water.
-
Solubilization: Add 200 µL of 95% ethanol or 33% acetic acid to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance compared to the untreated control indicates inhibition of biofilm formation.
Procedure for Biofilm Eradication:
-
Grow biofilms in a 96-well plate by inoculating with the bacterial strain and incubating for 24-48 hours.
-
Washing: Gently discard the medium and wash the wells with sterile PBS to remove planktonic bacteria.
-
Treatment: Add fresh medium containing serial dilutions of the pyridinium salt to the wells with pre-formed biofilms.
-
Incubation: Incubate the plate for a further 24 hours.
-
Follow steps 3-7 of the biofilm inhibition procedure to quantify the remaining biofilm.
Structure-Activity Relationships
The antimicrobial activity of pyridinium salts is significantly influenced by their chemical structure. Key relationships include:
-
Alkyl Chain Length: The length of the N-alkyl chain is a critical determinant of antimicrobial activity. For Gram-positive bacteria, optimal activity is often observed with chain lengths of C12-C14, while for Gram-negative bacteria, longer chains of C14-C16 are generally more effective.
-
Hydrophobicity: Increased hydrophobicity, often achieved through the addition of aromatic or other lipophilic groups, can enhance antimicrobial efficacy.
-
Substituents on the Pyridinium Ring: The nature and position of substituents on the pyridinium ring can modulate the compound's activity and selectivity.
Conclusion
Pyridinium salts represent a versatile and potent class of antimicrobial agents with a well-defined mechanism of action targeting the microbial cell membrane. The provided data and protocols offer a foundational framework for researchers to synthesize, evaluate, and optimize novel pyridinium-based compounds. Continued exploration of this chemical scaffold is crucial in the ongoing effort to develop new therapeutics to address the challenge of antimicrobial resistance.
References
Application Notes and Protocols: Pyridinium Bromide Perbromide as an Analytical Reagent for Unsaturated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinium Bromide Perbromide (PBPB), also known as pyridinium tribromide, is a stable, crystalline solid that serves as a convenient and safer alternative to liquid bromine for the quantitative analysis of unsaturated compounds.[1] Its application is particularly valuable in determining the degree of unsaturation in various substances, including fatty acids, oils, and petroleum products.[2][3][4] PBPB functions as an electrophilic brominating agent, reacting stoichiometrically with carbon-carbon double and triple bonds.[5] This property allows for the determination of the bromine number or iodine value, which are critical parameters in quality control and characterization of raw materials and finished products in the pharmaceutical, food, and chemical industries.
The primary advantages of using PBPB over traditional methods, such as those employing bromine solution or Wijs solution (iodine monochloride), include its solid nature, which simplifies handling and weighing, and a faster reaction time.
Principle of Analysis
The analytical method is based on the addition reaction of bromine, released from PBPB, across the carbon-carbon double or triple bonds present in an unsaturated compound. The reaction can be monitored by direct titration, where the disappearance of the bromine color indicates the endpoint, or more commonly, through an indirect (back-tiriation) method.
In the back-titration method, a known excess of PBPB is added to the sample. After the bromination reaction is complete, the unreacted bromine is determined by adding potassium iodide, which is oxidized to iodine. The liberated iodine is then titrated with a standardized solution of sodium thiosulfate using a starch indicator. By determining the amount of unreacted bromine, the amount that reacted with the unsaturated compound can be calculated, thus providing a measure of its unsaturation.
Data Presentation
The following tables summarize quantitative data for the determination of unsaturation in various compounds using methods involving bromination.
Table 1: Bromine Number of Selected Alkenes Determined by On-Column Bromination with PBPB
| Alkene | Conversion Efficiency to Brominated Derivative (%) |
| Ethene | < 2 |
| Propene | 41 |
| 1-Butene | 79 |
Data sourced from a gas chromatographic-electron-capture detection method.
Table 2: Iodine Value of Various Oils Determined by Bromination with Pyridinium Tribromide and Back-Titration
| Oil | Experimental Iodine Value (g I₂/100 g sample) | Accepted Iodine Value Range (g I₂/100 g sample) |
| Oleic Acid | ~90 | 89 - 95 |
| Olive Oil | Varies (typically 75-94) | Varies by source and purity |
| Coconut Oil | Varies (typically 6-11) | Varies by source and purity |
| Grapeseed Oil | Varies (typically 128-151) | Varies by source and purity |
This method has been shown to yield results that are in close agreement with accepted values.
Experimental Protocols
Protocol 1: Determination of Iodine Value of Oils and Fatty Acids by Back-Titration with Pyridinium Bromide Perbromide
This protocol describes a laboratory procedure for determining the iodine value of an unsaturated oil or fatty acid using PBPB.
Materials and Reagents:
-
Pyridinium Bromide Perbromide (PBPB)
-
Sample of unsaturated oil or fatty acid (e.g., oleic acid, olive oil)
-
Potassium Iodide (KI), 10% (w/v) solution
-
Sodium Thiosulfate (Na₂S₂O₃), standardized 0.1 M solution
-
Starch indicator solution, 1% (w/v)
-
Glacial Acetic Acid
-
Methanol
-
Deionized Water
-
Erlenmeyer flasks (250 mL)
-
Burette (50 mL)
-
Pipettes
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.2-0.3 g of the oil or fatty acid sample into a 250 mL Erlenmeyer flask.
-
Dissolution: Add 20 mL of glacial acetic acid to the flask and swirl gently to dissolve the sample.
-
Addition of PBPB: Accurately weigh approximately 0.5 g of PBPB and add it to the flask. Swirl the flask to dissolve the reagent and allow the reaction to proceed in the dark for 10 minutes. The solution will have a reddish-brown color due to the excess bromine.
-
Quenching Excess Bromine: After the reaction time, add 20 mL of 10% potassium iodide solution to the flask. The solution will turn a dark yellow-brown due to the formation of iodine.
-
Titration: Immediately titrate the liberated iodine with a standardized 0.1 M sodium thiosulfate solution. Add the sodium thiosulfate solution dropwise from a burette while continuously swirling the flask.
-
Endpoint Determination: When the yellow-brown color of the iodine fades to a pale yellow, add 2 mL of starch indicator solution. The solution will turn a deep blue-black color. Continue the titration with sodium thiosulfate until the blue-black color disappears, and the solution becomes colorless. This is the endpoint.
-
Blank Titration: Perform a blank titration by following the same procedure but without adding the sample. This is necessary to account for any side reactions.
-
Calculation: Calculate the iodine value using the following formula:
Iodine Value = ((B - S) * N * 12.69) / W
Where:
-
B = Volume of sodium thiosulfate solution used for the blank titration (mL)
-
S = Volume of sodium thiosulfate solution used for the sample titration (mL)
-
N = Normality of the sodium thiosulfate solution (mol/L)
-
12.69 = a factor that converts moles of sodium thiosulfate to grams of iodine (atomic weight of iodine is 126.9 g/mol )
-
W = Weight of the sample (g)
-
Visualizations
Experimental Workflow for Iodine Value Determination
Caption: Workflow for determining the iodine value of unsaturated compounds using PBPB.
Logical Relationship for Method Selection
Caption: Decision-making process for selecting PBPB as an analytical reagent.
References
Application Notes & Protocols: Small-Scale Bromination Reactions with Pyridinium Bromide Perbromide
Introduction
Pyridinium Bromide Perbromide (PBPB), also known as Pyridinium Tribromide, is a versatile and highly efficient reagent for electrophilic bromination in organic synthesis.[1][2] It is a stable, non-volatile, red-brown crystalline solid, which makes it a safer and more convenient alternative to highly corrosive and volatile liquid bromine.[3][4] PBPB serves as a solid source of bromine, releasing it in situ, which allows for better control over the reaction stoichiometry and minimizes the hazards associated with handling elemental bromine.[5] Its applications are extensive, including the selective bromination of alkenes, alkynes, ketones, and activated aromatic compounds. These notes provide detailed protocols for two common small-scale applications: the α-bromination of ketones and the bromination of alkenes.
Safety and Handling
Pyridinium Bromide Perbromide is a corrosive and hazardous chemical that must be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear chemical splash-proof goggles, a lab coat, and appropriate protective gloves.
-
Ventilation: Handle PBPB exclusively in a well-ventilated chemical fume hood to avoid inhaling dust or vapors.
-
Exposure: The compound causes severe skin burns and eye damage and may cause respiratory irritation. In case of skin contact, immediately flush with plenty of water for at least 15 minutes. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances, with the container tightly closed.
Application 1: α-Bromination of Ketones
The α-bromination of ketones is a fundamental transformation in organic synthesis, yielding α-bromo ketones that are valuable intermediates for the synthesis of pharmaceuticals and other biologically active compounds. PBPB provides a selective method for this transformation, often proceeding under mild conditions with high yields.
Experimental Protocol: α-Bromination of 4-Chloroacetophenone
This protocol details the synthesis of 4-chloro-α-bromoacetophenone, adapted from a procedure developed for undergraduate chemistry experiments.
Materials:
-
4-Chloroacetophenone
-
Pyridinium Bromide Perbromide (PBPB)
-
Glacial Acetic Acid
-
50 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Equipment for vacuum filtration
Procedure:
-
To a 50 mL round-bottom flask, add 4-chloroacetophenone (0.77 g, 5.0 mmol).
-
Add glacial acetic acid (20 mL) to the flask to dissolve the substrate.
-
Carefully add Pyridinium Bromide Perbromide (1.76 g, 5.5 mmol, 1.1 equivalents) to the solution.
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Heat the reaction mixture to 90°C with continuous stirring.
-
Maintain the temperature and stirring for the required reaction time (typically 1-3 hours), monitoring the reaction progress by TLC if necessary.
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Cool the mixture further in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected crystals with a small amount of cold water to remove residual acetic acid and pyridinium salts.
-
Dry the product thoroughly to obtain the purified α-bromo ketone.
Data Presentation: α-Bromination of Substituted Acetophenones
The following table summarizes the results for the α-bromination of various acetophenone derivatives using PBPB, demonstrating the versatility of the reagent.
| Substrate | Molar Ratio (Substrate:PBPB) | Solvent | Temperature (°C) | Yield (%) |
| 4-Chloroacetophenone | 1.0 : 1.1 | Acetic Acid | 90 | >80 |
| 4-Bromoacetophenone | 1.0 : 1.1 | Acetic Acid | 90 | High |
| 4-Iodoacetophenone | 1.0 : 1.1 | Acetic Acid | 90 | High |
| 4-Phenylacetophenone | 1.0 : 1.1 | Acetic Acid | 90 | High |
Visualization: Workflow for α-Bromination of Ketones
Caption: General workflow for the PBPB-mediated α-bromination of ketones.
Application 2: Bromination of Alkenes
The addition of bromine across a double bond is a characteristic reaction of alkenes. PBPB facilitates a stereospecific anti-addition, making it a valuable reagent for synthesizing vicinal dibromides. This reaction is often used in educational settings to demonstrate electrophilic addition mechanisms.
Experimental Protocol: Bromination of trans-Cinnamic Acid
This microscale protocol details the bromination of trans-cinnamic acid using PBPB in a reflux setup.
Materials:
-
trans-Cinnamic Acid
-
Pyridinium Bromide Perbromide (PBPB)
-
Glacial Acetic Acid
-
5 mL Conical vial
-
Jacketed water condenser
-
Magnetic spin vane
-
Hot plate with aluminum block or sand bath
-
Equipment for vacuum filtration
Procedure:
-
Place trans-cinnamic acid (e.g., 250 mg, 1.69 mmol) into a 5 mL conical vial.
-
In a fume hood, add glacial acetic acid (~2.0 mL) to the vial to dissolve the alkene.
-
Weigh out Pyridinium Bromide Perbromide (e.g., 648 mg, 2.03 mmol, 1.2 equivalents) and add it to the vial.
-
Add a magnetic spin vane and attach a jacketed water condenser to the vial, securing the setup with a clamp.
-
Connect the condenser to a water source, ensuring water flows in through the bottom and out through the top.
-
Place the assembly on a hot plate and heat to a gentle reflux with constant stirring.
-
Continue the reflux for 15-30 minutes. The disappearance of the red-orange color of the PBPB indicates the consumption of bromine.
-
After the reaction is complete, remove the vial from the heat and allow it to cool to room temperature.
-
Cool the vial in an ice bath to maximize crystallization of the dibromide product.
-
Isolate the solid product via vacuum filtration.
-
Wash the product with a small amount of cold water to remove impurities.
-
Allow the product to air dry completely.
Data Presentation: Bromination of Alkenes
The following table presents data for the bromination of common alkenes using PBPB.
| Substrate | Molar Ratio (Substrate:PBPB) | Solvent | Conditions | Product | Typical Yield (%) |
| trans-Cinnamic Acid | 1 : 1.1 | Acetic Acid | Reflux, 30 min | 2,3-Dibromo-3-phenylpropanoic acid | ~90 |
| trans-Stilbene | 1 : 1.1 | Acetic Acid | Reflux, 20 min | meso-1,2-Dibromo-1,2-diphenylethane | >95 |
| Styrene | 1 : 1.1 | Acetic Acid | Room Temp | 1,2-Dibromo-1-phenylethane | High |
Visualization: Workflow for Alkene Bromination
Caption: Step-by-step workflow for the small-scale bromination of an alkene.
References
Application of Pyridinium-Based Reagents in the Chemistry of Beta-Adrenergic Blocking Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
While extensive research has been conducted on the synthesis of beta-adrenergic blocking agents, there is no significant documented evidence for the direct application of Pyridinium Bromide in the primary synthetic pathways of common beta-blockers such as propranolol, atenolol, or practolol. The conventional synthesis of these aryloxypropanolamine-based drugs typically involves the reaction of a substituted phenol with an epoxide, followed by the addition of an amine. However, a related pyridinium reagent, Pyridinium Chlorochromate (PCC), has been utilized in the post-synthesis modification of beta-blockers to create novel derivatives. This application note details the use of PCC in the oxidation of propranolol and provides relevant experimental protocols and pathway diagrams.
Introduction to Pyridinium Reagents in Organic Synthesis
Pyridinium-based reagents are a versatile class of compounds in organic chemistry. While Pyridinium Bromide Perbromide is a known brominating agent, its specific use in the synthesis of beta-blocker precursors is not well-documented in scientific literature. In contrast, Pyridinium Chlorochromate (PCC) is a widely used oxidizing agent that can selectively oxidize primary and secondary alcohols to aldehydes and ketones, respectively. In the context of beta-adrenergic blocking agents, PCC has been employed to modify the core structure of propranolol, leading to the formation of new derivatives with potentially altered pharmacological properties.[1][2][3]
Application of Pyridinium Chlorochromate (PCC) in the Modification of Propranolol
The secondary alcohol group in the propanolamine side chain of propranolol is a key site for chemical modification. Oxidation of this alcohol to a ketone functionality using Pyridinium Chlorochromate results in the formation of a propranolol derivative.[2] This transformation can be a crucial step in structure-activity relationship (SAR) studies, aiming to develop novel beta-blockers with enhanced selectivity, potency, or metabolic stability.
Quantitative Data Summary
The following table summarizes the quantitative data for the oxidation of propranolol using Pyridinium Chlorochromate as described in the literature.
| Parameter | Value | Reference |
| Starting Material | Propranolol | |
| Reagent | Pyridinium Chlorochromate (PCC) | |
| Solvent | Dichloromethane (CH₂Cl₂) | |
| Reaction Temperature | 40°C | |
| Reaction Time | 20 hours | |
| Product | 1-(isopropylamino)-3-(naphthalen-1-yloxy)propan-2-one | |
| Yield | Not explicitly stated, but 180 mg of product was obtained from 200 mg of propranolol. |
Experimental Protocols
Synthesis of 1-(isopropylamino)-3-(naphthalen-1-yloxy)propan-2-one from Propranolol using PCC
This protocol is based on the methodology described by Tran et al. (2020).
Materials:
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Propranolol (0.77 mM, 200 mg)
-
Pyridinium Chlorochromate (PCC) (40 mg)
-
Dichloromethane (CH₂Cl₂) (15 mL)
-
Reflux apparatus
-
Thin-Layer Chromatography (TLC) supplies
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Filtration apparatus
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Rotary evaporator
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Column chromatography setup
-
Mobile phase: Dichloromethane:Methanol (8:2)
Procedure:
-
In a round-bottom flask, dissolve 200 mg (0.77 mM) of propranolol in 15 mL of dichloromethane.
-
To this solution, add 40 mg of Pyridinium Chlorochromate (PCC).
-
Set up the reaction mixture for reflux and heat to 40°C.
-
Maintain the reaction at 40°C for 20 hours, monitoring the progress by Thin-Layer Chromatography (TLC).
-
Upon completion of the reaction, filter the mixture to remove solid by-products.
-
Evaporate the solvent from the filtrate under vacuum using a rotary evaporator.
-
Purify the resulting product by column chromatography using a mobile phase of dichloromethane:methanol (8:2).
-
Collect the fractions containing the purified product and evaporate the solvent to yield 1-(isopropylamino)-3-(naphthalen-1-yloxy)propan-2-one.
Visualizations
Experimental Workflow for the Oxidation of Propranolol
Caption: Workflow for the PCC oxidation of propranolol.
Signaling Pathway of Beta-Adrenergic Blockers
Caption: Mechanism of action of beta-adrenergic blockers.
Conclusion
While Pyridinium Bromide does not appear to have a direct role in the synthesis of beta-adrenergic blocking agents, other pyridinium-based reagents, such as Pyridinium Chlorochromate, are valuable tools for the chemical modification of these important drugs. The oxidation of propranolol using PCC provides a pathway to novel derivatives for further pharmacological investigation. Researchers and drug development professionals should consider the diverse reactivity of pyridinium reagents in the broader context of drug design and development.
References
Troubleshooting & Optimization
Technical Support Center: Bromination Reactions with Pyridinium Bromide Perbromide
Welcome to the technical support center for bromination reactions using Pyridinium Bromide Perbromide (PBPB). This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is Pyridinium Bromide Perbromide (PBPB) and why is it preferred over liquid bromine?
A1: Pyridinium Bromide Perbromide (also known as Pyridinium Tribromide) is a solid, stable complex of pyridinium hydrobromide and bromine.[1] It is often preferred over liquid bromine because it is a crystalline solid that is significantly easier and safer to handle, weigh, and store.[2][3] Unlike volatile and highly corrosive liquid bromine, PBPB reduces the hazards associated with handling and allows for more precise stoichiometric control in reactions.[2][4] In solution, it serves as a source of electrophilic bromine, maintaining a controlled release of Br2.
Q2: What types of compounds can be brominated using PBPB?
A2: PBPB is a versatile brominating agent suitable for a variety of substrates. It is commonly used for the α-bromination of enolizable ketones and other carbonyl compounds. It is also effective for the bromination of phenols, electron-rich aromatic ethers, and unsaturated compounds. Studies have shown its utility in the high-yield bromination of electron-rich purines and in the synthesis of pharmaceutical intermediates.
Q3: What are the key safety precautions for handling PBPB?
A3: PBPB is a hazardous chemical that causes severe skin burns and eye damage and may cause respiratory irritation. Always handle it in a well-ventilated area or a fume hood. Personal protective equipment (PPE), including chemical safety goggles, a face shield, protective gloves, and appropriate clothing, is mandatory. Avoid creating dust and keep the reagent away from moisture, heat, strong bases, and other incompatible materials. In case of a spill, it should be contained with sand or another absorbent material.
Q4: How should Pyridinium Bromide Perbromide be stored?
A4: PBPB should be stored in a cool, dry, and well-ventilated area in a tightly closed container, away from incompatible substances. It is stable under normal ambient conditions but may decompose upon exposure to moist air or water.
Troubleshooting Guide
Q5: My bromination reaction yield is low. What are the common causes and how can I improve it?
A5: Low yields can stem from several factors. Here are the most common issues and their solutions:
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Reagent Quality: Ensure the PBPB is pure and has not decomposed due to improper storage. It should be a red crystalline solid.
-
Moisture: PBPB can react with water. Ensure all glassware is oven-dried and use anhydrous solvents if your substrate is not sensitive to protic conditions.
-
Reaction Temperature: Temperature control is critical. Some reactions require heating to reflux, while others proceed at room temperature or 0°C. An incorrect temperature can lead to slow reaction rates or the formation of side products. Consult literature for the optimal temperature for your specific substrate.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Acetic acid is a common solvent for the bromination of ketones. Other solvents like methanol or tetrahydrofuran (THF) have also been used successfully. The ideal solvent depends on the substrate's solubility and reactivity.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the time or adding a slight excess of PBPB. In some cases, slow addition of the brominating agent can improve yields.
Q6: I am observing multiple side products, such as di-brominated compounds or ring bromination. How can I increase selectivity?
A6: Lack of selectivity is a common challenge in bromination.
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Stoichiometry: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of PBPB for mono-bromination. Using a large excess will likely lead to poly-brominated products.
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Temperature Control: Running the reaction at a lower temperature can often improve selectivity by favoring the kinetically controlled product.
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Protecting Groups: For complex molecules with multiple reactive sites, the use of protecting groups may be necessary. For example, if a ketone is present in a molecule with an acid-sensitive group, the ketone may need to be masked as a ketal to prevent side reactions.
-
Reaction Conditions: For α-bromination of ketones, acidic conditions are generally used to promote enolization, which is often the rate-determining step. The choice of acid catalyst can influence selectivity.
Q7: The bromination reaction is not starting or proceeds very slowly. What should I check?
A7: A stalled reaction can usually be attributed to one of the following:
-
Activation: The α-bromination of ketones is typically acid-catalyzed. Ensure that an appropriate acidic medium (like glacial acetic acid) is used to facilitate the formation of the enol intermediate.
-
Reagent Decomposition: As mentioned, PBPB is sensitive to moisture and light. If the reagent is old or has been stored improperly, it may have lost its reactivity.
-
Substrate Reactivity: Highly deactivated aromatic rings or sterically hindered ketones may react very slowly. In these cases, harsher conditions such as higher temperatures or longer reaction times may be required. However, this also increases the risk of side products.
Q8: What is the standard work-up and purification procedure for a PBPB reaction?
A8: A typical work-up involves pouring the reaction mixture into water to precipitate the crude product. Any excess bromine can be quenched by adding a reducing agent like sodium bisulfite or sodium thiosulfate solution until the characteristic bromine color disappears. The product is then typically extracted with an organic solvent, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. Purification is commonly achieved by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes reaction conditions for the bromination of various substrates using Pyridinium Bromide Perbromide, as reported in the literature.
| Substrate | Solvent | Temperature | Time | Yield | Reference |
| 2,6,9-Trisubstituted Purines | Dichloromethane (DCM) | Room Temp. | Not Specified | 84-93% | |
| Acetophenone | Tetrahydrofuran (THF) | Room Temp. | 30 min | 92% | |
| 4-Methylacetophenone | Tetrahydrofuran (THF) | Room Temp. | 30 min | 90% | |
| 4-Methoxyacetophenone | Tetrahydrofuran (THF) | Room Temp. | 30 min | 95% | |
| trans-Cinnamic Acid | Glacial Acetic Acid | Reflux | 20 min | Not Specified | |
| Aromatic Ethers | Aqueous Polar Solvents | Not Specified | Not Specified | Good Yields | |
| Aromatic Amines | Not Specified | Not Specified | Not Specified | Good Yields |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for α-Bromination of an Aryl Methyl Ketone
This protocol provides a detailed methodology for the selective mono-bromination of an aryl methyl ketone at the α-position.
Materials:
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Aryl methyl ketone (1.0 mmol)
-
Pyridinium Bromide Perbromide (1.0 mmol, 1.0 eq)
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Tetrahydrofuran (THF), anhydrous (5 mL)
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Saturated Sodium Bicarbonate solution
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Saturated Sodium Bisulfite solution
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, and other standard glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the aryl methyl ketone (1.0 mmol) in anhydrous THF (5 mL).
-
Addition of PBPB: While stirring the solution at room temperature, add Pyridinium Bromide Perbromide (1.0 mmol) in one portion. The characteristic red-orange color of the reagent will be visible.
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Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC. The disappearance of the starting material and the fading of the bromine color usually indicate the reaction's completion (approx. 30 minutes).
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing 20 mL of water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with saturated sodium bisulfite solution (to quench unreacted bromine), saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure α-bromo ketone.
-
Caption: Experimental workflow for the α-bromination of a ketone using PBPB.
Caption: Troubleshooting decision tree for addressing low bromination yield.
References
Side reactions and byproducts in Pirdonium Bromide-mediated synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pirdonium Bromide (Pyridinium Bromide Perbromide)-mediated synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments, offering potential causes and solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Insufficient Reaction Time or Temperature | Reactions may be slow, especially when using less reactive substrates. As shown in the α-bromination of acetophenone derivatives, increasing the reaction time from 1 to 3 hours at 90°C can significantly improve yields. Similarly, yields are notably lower at temperatures below 80°C.[1] |
| Incorrect Stoichiometry | The molar ratio of the substrate to Pyridinium Bromide Perbromide is crucial. For the α-bromination of 4-chloroacetophenone, a substrate-to-reagent ratio of 1.0:1.1 provides the optimal yield.[1] Using too little of the brominating agent will result in incomplete conversion. |
| Moisture in Reaction | Pyridinium Bromide Perbromide is moisture-sensitive and can decompose in the presence of water, which can reduce its effectiveness.[2] Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Degraded Reagent | The reagent can degrade over time, especially if not stored correctly. It should be stored at 2-10°C, sealed, and protected from light and moisture.[2] If degradation is suspected, use a fresh batch of the reagent. |
Issue 2: Formation of Multiple Byproducts
| Potential Cause | Troubleshooting Step |
| Over-bromination (Polybromination) | Highly activated aromatic rings (e.g., phenols, anilines) are susceptible to polybromination. To minimize this, use a 1:1 molar ratio of substrate to Pyridinium Bromide Perbromide and add the reagent slowly to the reaction mixture. Running the reaction at a lower temperature can also increase selectivity. Pyridinium Bromide Perbromide is generally associated with smaller amounts of polybromination products compared to molecular bromine.[3] |
| Side Reactions with Other Functional Groups | Pyridinium Bromide Perbromide is a strong oxidizing agent and can react with other functional groups. For example, it can oxidize secondary alcohols to ketones and sulfides to sulfoxides. If your substrate contains sensitive functional groups, consider using protecting groups or a milder brominating agent. |
| ipso-Bromodeformylation | In o-hydroxy and o-methoxy substituted aromatic aldehydes, an ipso-bromodeformylation reaction can occur, where the formyl group is replaced by a bromine atom. If this is an undesired side reaction, altering the electronic properties of the substrate or using a different synthetic route may be necessary. |
| Excessive Reaction Time | Prolonging the reaction time unnecessarily can lead to the formation of byproducts. In the α-bromination of acetophenone derivatives, extending the reaction time beyond the optimal 3 hours resulted in a gradual decrease in yield and an increase in undesired byproducts. |
Frequently Asked Questions (FAQs)
What is this compound?
"this compound" is likely a misspelling of Pyridinium Bromide Perbromide (PBPB), also known as Pyridinium Tribromide. It is a red, crystalline, and solid organic compound. This reagent is a complex of a pyridinium cation and a tribromide anion, and it serves as a safer and more easily handled alternative to liquid bromine for bromination reactions.
What are the main applications of Pyridinium Bromide Perbromide in synthesis?
It is primarily used as a reagent for:
-
α-bromination of ketones : This is a key step in the synthesis of many pharmaceutical intermediates.
-
Bromination of electron-rich aromatic compounds : This includes phenols, anilines, and aromatic ethers.
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Bromination of alkenes and alkynes : It adds bromine across double and triple bonds.
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Oxidation reactions : It can be used for the selective oxidation of thiols to disulfides and sulfides to sulfoxides.
What are the safety precautions for handling Pyridinium Bromide Perbromide?
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It is corrosive and can cause severe skin and eye burns.
-
It may cause respiratory irritation.
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It is moisture-sensitive and can release bromine gas, which is toxic and corrosive, upon contact with water.
-
Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
In case of spills, do not use water for cleanup.
How does Pyridinium Bromide Perbromide compare to other brominating agents?
Pyridinium Bromide Perbromide is often preferred over molecular bromine (Br₂) because it is a stable solid, making it easier and safer to handle. In a comparative study on the α-bromination of 4-chlorophenone, Pyridinium Bromide Perbromide gave a significantly higher yield (85%) than N-Bromosuccinimide (NBS) and cupric bromide (~60%).
Data Presentation
Table 1: Comparison of Brominating Agents for the α-Bromination of 4-Chlorophenone
| Brominating Agent | Reaction Time (hours) | Yield (%) |
| Pyridinium Bromide Perbromide | 3 | 85 |
| N-Bromosuccinimide (NBS) | 3 | Low (mostly unreacted starting material) |
| Cupric Bromide | 3 | ~60 |
Data sourced from a study on the α-bromination of acetophenone derivatives, with reactions conducted under identical conditions.
Table 2: Effect of Reaction Time on the Yield of α-Bromination of 4-Chlorophenone using Pyridinium Bromide Perbromide
| Reaction Time (hours) | Yield (%) |
| 1 | < 60 |
| 2 | ~75 |
| 3 | 85 |
| > 3 | Gradual decrease |
Reaction conditions: 90°C, substrate-to-reagent molar ratio of 1.0:1.1.
Experimental Protocols
Protocol: α-Bromination of 4-Chloroacetophenone with Pyridinium Bromide Perbromide
Materials:
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4-Chloroacetophenone
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Pyridinium Bromide Perbromide
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Glacial Acetic Acid
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Round-bottom flask
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Condenser
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Stirring apparatus (magnetic stirrer and stir bar)
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Heating mantle or oil bath
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Apparatus for vacuum filtration
Procedure:
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In a round-bottom flask, combine 4-chloroacetophenone and Pyridinium Bromide Perbromide in a 1.0:1.1 molar ratio.
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Add glacial acetic acid as the solvent.
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Equip the flask with a condenser and a stir bar.
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Heat the reaction mixture to 90°C with continuous stirring.
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Allow the reaction to proceed for 3 hours, monitoring its progress by Thin Layer Chromatography (TLC) if desired.
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After 3 hours, cool the reaction mixture to room temperature.
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Pour the cooled mixture into ice water to precipitate the solid product.
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Collect the crude product by vacuum filtration and wash it with cold water.
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The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Visualizations
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridinium Tribromide: an efficient bromination reagent and a precise tool for pharmaceutical synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pyridiníum Tribromide Bromination
Welcome to the technical support center for pyridinium tribromide bromination. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your bromination reactions.
Frequently Asked Questions (FAQs)
Q1: What is pyridinium tribromide and why is it preferred over liquid bromine?
Pyridinium tribromide (also known as pyridinium perbromide) is a stable, crystalline solid that serves as a convenient and safer alternative to liquid bromine for bromination reactions.[1][2][3] It is an electrophilic brominating agent composed of a pyridinium cation and a tribromide anion.[2] Its solid form makes it easier and safer to handle, weigh, and store compared to the highly volatile, corrosive, and toxic liquid bromine.[1] In solution, it exists in equilibrium with molecular bromine, providing a controlled release of the brominating agent.
Q2: What types of organic compounds can be brominated using pyridinium tribromide?
Pyridinium tribromide is a versatile reagent capable of brominating a wide range of substrates, including:
-
Ketones: Specifically, the alpha-position of ketones can be selectively brominated.
-
Alkenes and Alkynes: It adds across double and triple bonds to form dibromo compounds.
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Aromatic Compounds: Electron-rich aromatic rings, such as phenols, anilines, and their derivatives, undergo electrophilic aromatic substitution.
-
Heterocycles: It is also effective for the bromination of various heterocyclic compounds.
Q3: What are the typical solvents used for pyridinium tribromide bromination?
The choice of solvent can significantly impact the reaction's success. Common solvents include:
-
Glacial Acetic Acid: Widely used for the bromination of various substrates, including aromatic compounds and alkenes.
-
Tetrahydrofuran (THF): Often employed for the α-bromination of ketones.
-
Dichloromethane (DCM): A common solvent for the bromination of electron-rich purines.
-
Methanol: Can be used, but may participate in the reaction with certain substrates (e.g., forming methoxy-bromo adducts with alkenes).
The polarity of the solvent can influence the equilibrium between pyridinium tribromide and molecular bromine, thereby affecting the reaction rate and selectivity.
Q4: How can I quench the reaction and remove excess bromine?
After the reaction is complete, any unreacted pyridinium tribromide or bromine can be quenched by adding a reducing agent. A common and effective method is to add a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) until the characteristic orange or red-brown color of bromine disappears.
Q5: What are the key safety precautions when working with pyridinium tribromide?
While safer than liquid bromine, pyridinium tribromide is still a hazardous chemical and should be handled with care. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the solid and conduct reactions in a well-ventilated fume hood.
-
Moisture Sensitivity: Pyridinium tribromide can release bromine upon contact with moisture, so it should be stored in a cool, dry place.
-
Incompatible Materials: Avoid contact with strong bases and oxidizing agents.
Troubleshooting Guide
Issue 1: Incomplete Reaction or Low Yield
Q: My reaction is not going to completion, or the yield of my brominated product is very low. What are the possible causes and solutions?
A: Incomplete reactions or low yields can be attributed to several factors. The following troubleshooting workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for low yield or incomplete bromination reactions.
Issue 2: Formation of Multiple Products (Side Reactions)
Q: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?
A: The formation of multiple products often arises from over-bromination (polybromination) or lack of regioselectivity.
For Aromatic Substrates (Phenols, Anilines):
-
Problem: Formation of di- or tri-brominated products. Highly activating groups like hydroxyl (-OH) and amino (-NH₂) can lead to multiple brominations.
-
Solution:
-
Control Stoichiometry: Use a 1:1 molar ratio of substrate to pyridinium tribromide.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0°C to room temperature) can improve selectivity.
-
Solvent Choice: Non-polar solvents can sometimes reduce the reactivity and favor mono-bromination. For phenols, using a solvent system like THF at 0°C can give excellent regioselectivity.
-
Protecting Groups: For anilines, acetylation to form acetanilide can moderate the activating effect of the amino group and lead to selective para-bromination.
-
For Ketones:
-
Problem: Formation of α,α-dibromoketones.
-
Solution:
-
Careful control of stoichiometry is crucial. Use of 1.0 to 1.1 equivalents of pyridinium tribromide is recommended for mono-bromination.
-
Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
-
Issue 3: Stereoselectivity and Regioselectivity Issues
Q: How can I control the stereochemical or regiochemical outcome of my bromination reaction?
A:
For Alkenes (Stereoselectivity):
-
The bromination of alkenes with pyridinium tribromide typically proceeds through a bromonium ion intermediate, leading to anti-addition of the two bromine atoms. To obtain a specific stereoisomer, the stereochemistry of the starting alkene is critical. For example, the bromination of (E)-stilbene will yield a different diastereomer than the bromination of (Z)-stilbene.
For Aromatic Compounds (Regioselectivity):
-
The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the substituents on the aromatic ring.
-
Activating groups (-OH, -NH₂, -OR) are ortho, para-directing. To favor the para product, which is often the major product due to less steric hindrance, reaction conditions can sometimes be tuned (e.g., solvent, temperature).
-
Deactivating groups (-NO₂, -CN, -C=O) are meta-directing.
-
Data Presentation: Typical Reaction Conditions
The following table summarizes typical reaction conditions for the bromination of various substrates with pyridinium tribromide. Note that optimal conditions may vary depending on the specific substrate and desired product.
| Substrate Class | Example Substrate | Solvent | Stoichiometry (Substrate:PBr3) | Temperature (°C) | Time (h) | Yield (%) |
| Aromatic (Activated) | Acetanilide | Glacial Acetic Acid | 1:1.1 | Room Temp | 0.5 | ~85 |
| Aromatic (Activated) | Phenol | Tetrahydrofuran | 1:1 | 0 | 1 | >90 (para-bromo) |
| Ketone | 4-Chloroacetophenone | Glacial Acetic Acid | 1:1.1 | 90 | 3 | 85 |
| Ketone | Acetophenone | Tetrahydrofuran | 1:1 | Room Temp | 0.5 | 92 |
| Alkene | trans-Cinnamic Acid | Glacial Acetic Acid | 1:1 | 60 | 1 | ~90 |
Experimental Protocols
Protocol 1: α-Bromination of 4-Chloroacetophenone
This protocol is adapted from a procedure developed for undergraduate chemistry experiments.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroacetophenone (1.0 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent.
-
Reagent Addition: Add pyridinium tribromide (1.1 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture to 90°C and maintain for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water.
-
If a persistent orange/red color is observed, add a saturated solution of sodium bisulfite dropwise until the color disappears.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
-
Purification: Recrystallize the crude product from ethanol to obtain pure α-bromo-4-chloroacetophenone.
Protocol 2: Bromination of Acetanilide
-
Reaction Setup: In a suitable flask with a magnetic stirrer, dissolve acetanilide (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Add pyridinium tribromide (1.1 eq) in portions to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 30 minutes. The reaction is typically rapid.
-
Workup:
-
Pour the reaction mixture into cold water.
-
Stir the aqueous mixture for 15 minutes to allow for complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a dilute solution of sodium bisulfite to remove any residual bromine, followed by a wash with cold water.
-
-
Purification: The crude 4-bromoacetanilide can be recrystallized from 95% ethanol.
Protocol 3: Bromination of trans-Cinnamic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add trans-cinnamic acid (1.0 eq) and glacial acetic acid.
-
Reagent Addition: Add pyridinium tribromide (1.0 eq) to the flask.
-
Reaction: Heat the mixture to 60°C under reflux for 1 hour.
-
Workup:
-
Cool the reaction to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
-
Purification: Recrystallize the crude 2,3-dibromo-3-phenylpropanoic acid from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: A generalized experimental workflow for bromination reactions using pyridinium tribromide.
References
Challenges in handling and storage of Pyridinium Bromide Perbromide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the challenges associated with the handling and storage of Pyridinium Bromide Perbromide (PBPB). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
1. What is Pyridinium Bromide Perbromide (PBPB) and what are its primary applications?
Pyridinium Bromide Perbromide, also known as Pyridinium Tribromide, is a complex of pyridinium hydrobromide and bromine.[1] It is a red to brown crystalline solid that serves as a convenient and safer alternative to liquid bromine for various chemical reactions.[2][3] Its primary applications in research and development include:
-
Brominating Agent: It is widely used for the electrophilic bromination of alkenes, alkynes, ketones, phenols, and aromatic ethers.[4][]
-
Oxidizing Agent: PBPB can also function as an oxidizing agent in certain synthetic transformations.
2. What are the main hazards associated with PBPB?
PBPB is a hazardous chemical and must be handled with appropriate safety precautions. The main hazards include:
-
Corrosive: It causes severe skin burns and eye damage.
-
Respiratory Irritant: Inhalation of PBPB dust can cause severe irritation to the respiratory tract.
-
Lachrymator: It can cause tearing of the eyes.
3. How should I properly store PBPB?
Proper storage is crucial to maintain the stability and reactivity of PBPB. Key storage recommendations include:
-
Keep in a tightly closed container: This prevents exposure to moisture and air.
-
Store in a cool, dry, and well-ventilated area: Avoid high temperatures and humidity.
-
Store away from incompatible substances: Keep it separate from strong oxidizing agents, strong bases, acids, and water.
-
Corrosives Area: Store in a designated corrosives cabinet.
4. What are the signs of PBPB decomposition?
Decomposition of PBPB can be identified by:
-
Color Change: A change from its typical red-orange or reddish-brown color to a darker, brownish, or black hue can indicate decomposition.
-
Liberation of Bromine Gas: A visible release of brown bromine vapor or a strong bromine smell upon opening the container is a clear sign of decomposition.
-
Caking or Clumping: Due to moisture absorption, the crystalline powder may cake together.
5. How should I dispose of PBPB waste?
PBPB and its waste should be treated as hazardous. General disposal guidelines include:
-
Neutralization: Unused or waste PBPB can be rendered harmless by reduction with an acidic sodium thiosulfate solution.
-
Licensed Waste Disposal: Dispose of the neutralized material and any contaminated items through a licensed hazardous waste disposal company.
-
Consult Local Regulations: Always adhere to your institution's and local environmental regulations for chemical waste disposal.
Troubleshooting Guide
This guide addresses common problems encountered during experiments involving PBPB.
Issue 1: Incomplete or Slow Reaction
-
Symptom: The characteristic red-orange color of PBPB persists in the reaction mixture, or analysis (e.g., TLC, GC-MS) shows a significant amount of unreacted starting material.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Low Reagent Purity/Decomposition | Use a fresh bottle of PBPB or recrystallize the existing reagent from glacial acetic acid to purify it. A color change from red-orange to brown/black can indicate decomposition and reduced reactivity. |
| Insufficient Reagent | Ensure the stoichiometry of PBPB is correct. A slight excess may be necessary for some reactions. |
| Low Reaction Temperature | Some bromination reactions with PBPB require heating to proceed at a reasonable rate. Consider gently heating the reaction mixture to reflux, if appropriate for your substrate and solvent. |
| Poor Solubility of Reagents | Ensure that both your substrate and PBPB are adequately soluble in the chosen solvent. Glacial acetic acid is a common solvent for PBPB reactions. |
| Presence of Inhibitors | Ensure your starting material is pure and free from any radical inhibitors that might interfere with the reaction. |
Issue 2: Formation of Unexpected Byproducts
-
Symptom: NMR, GC-MS, or other analytical techniques reveal the presence of impurities alongside the desired product.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Over-bromination | This can occur if an excess of PBPB is used or if the reaction is allowed to proceed for too long. Carefully control the stoichiometry and monitor the reaction progress closely. |
| Side Reactions with Solvent | Certain solvents can react with PBPB or the reactive intermediates. Choose an inert solvent that is appropriate for your reaction. |
| Moisture Contamination | The presence of water can lead to the formation of bromohydrins as byproducts in alkene bromination. Ensure all glassware is dry and use anhydrous solvents. |
| Radical Reactions | Exposure to light can sometimes initiate radical side reactions. Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil). |
Issue 3: Difficulty in Product Isolation/Work-up
-
Symptom: The product is difficult to crystallize, forms an oil, or is contaminated with residual PBPB or pyridine byproducts.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Residual PBPB/Bromine | After the reaction is complete, quench any remaining PBPB or bromine by adding a reducing agent like sodium bisulfite or sodium thiosulfate solution until the color disappears. |
| Pyridine Byproducts | Washing the crude product with a dilute acid solution (e.g., 1M HCl) can help remove basic pyridine-related impurities. |
| Product is an Oil | If the product does not crystallize, it may be impure. Attempt to purify by column chromatography. Alternatively, try different recrystallization solvents or solvent mixtures. |
Data Presentation
Stability of Pyridinium Bromide Perbromide
Quantitative data on the specific decomposition rates of PBPB under various conditions are not extensively available in the literature. However, its qualitative stability is well-documented.
| Condition | Observation | Recommendation |
| Elevated Temperature | Stable at ambient temperatures. Decomposition can occur at higher temperatures, though a specific decomposition temperature is not consistently reported. One source indicates decomposition at 200°C. | Store at or below room temperature (≤ 20°C). Avoid excessive heat. |
| Moisture/Humidity | Decomposes on exposure to moist air or water. PBPB is hygroscopic. | Store in a tightly sealed container in a dry environment, such as a desiccator. |
| Light | Some sources recommend avoiding exposure to light to prevent potential radical reactions. | Store in an opaque container or in a dark place. |
Experimental Protocols
Example Protocol: Bromination of trans-Cinnamic Acid with PBPB
This protocol describes the synthesis of 2,3-dibromo-3-phenylpropanoic acid.
Materials:
-
trans-Cinnamic acid (8.0 mmol)
-
Pyridinium bromide perbromide (8.0 mmol)
-
Glacial acetic acid (4.0 mL)
-
Ethanol
-
Water
-
50 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Büchner funnel and filter flask
Procedure:
-
In a fume hood, add 8.0 mmol of trans-cinnamic acid to a 50 mL round-bottom flask.
-
Add 4.0 mL of glacial acetic acid to the flask.
-
Add 8.0 mmol of pyridinium bromide perbromide to the flask.
-
Place a magnetic stir bar into the flask.
-
Assemble the apparatus for reflux in a fume hood.
-
Heat the reaction mixture with stirring in a water bath to a gentle reflux.
-
Continue to reflux for the time specified in your experimental plan, monitoring the reaction by TLC if necessary. The disappearance of the reddish-brown color indicates the consumption of PBPB.
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Add 15 mL of water to the reaction mixture and then cool it further in an ice bath to precipitate the product.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold deionized water.
-
Recrystallize the crude product from a mixed solvent system of ethanol and water to obtain the purified 2,3-dibromo-3-phenylpropanoic acid.
-
Allow the crystals to dry completely before determining the yield and characterizing the product (e.g., by melting point and NMR).
Mandatory Visualizations
Troubleshooting Logic for PBPB Reactions
References
Incompatible functional groups with Pirdonium Bromide reactions
Welcome to the technical support center for pyridinium bromide (pyridinium bromide perbromide, PBPB) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is Pyridinium Bromide Perbromide (PBPB) and what are its primary applications?
A: Pyridinium Bromide Perbromide, also known as Pyridinium Tribromide, is a stable, solid brominating and oxidizing agent.[1] It serves as a safer and more easily handled alternative to liquid bromine.[2] Its primary applications include:
-
Bromination: Electrophilic addition to alkenes and alkynes, and substitution on electron-rich aromatic and heterocyclic compounds.[3]
-
α-Bromination: Bromination at the alpha-position of ketones.[4][5]
-
Oxidation: Oxidation of alcohols to aldehydes and ketones, thiols to disulfides, and sulfides to sulfoxides.
-
Deprotection: Chemoselective deprotection of certain protecting groups, such as primary tert-butyldimethylsilyl (TBS) ethers.
Q2: What are the main advantages of using PBPB over liquid bromine?
A: PBPB offers several advantages:
-
Safety and Handling: As a crystalline solid, it is less hazardous and easier to weigh and handle compared to corrosive and volatile liquid bromine.
-
Stoichiometry: Its solid form allows for more precise control over the stoichiometry of the reaction.
-
Selectivity: It often provides higher selectivity in various reactions, reducing the formation of by-products.
Q3: How should PBPB be handled and stored?
A: PBPB is sensitive to moisture and can decompose upon exposure to moist air or water, releasing bromine. Therefore, it should be stored in a tightly sealed container in a cool, dry place, away from light. It is incompatible with strong bases, strong oxidizing agents, and certain metals like mild steel and zinc. Always handle PBPB in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q4: My PBPB is a dark orange to brown crystalline powder. Is this normal?
A: Yes, this is the typical appearance of PBPB. The color is due to the tribromide ion.
Troubleshooting Guide
Issue 1: Low Yield or No Reaction
Possible Causes:
-
Decomposed Reagent: The PBPB may have decomposed due to improper storage and exposure to moisture.
-
Insufficient Activation: The substrate may not be sufficiently activated for bromination (e.g., an electron-deficient aromatic ring).
-
Solvent Choice: The reaction may be slow in the chosen solvent. For instance, bromination of trans-cinnamic acid is reported to be slow in glacial acetic acid without heating.
Solutions:
-
Use fresh, properly stored PBPB.
-
For less reactive substrates, consider increasing the reaction temperature or using a more polar solvent.
-
Ensure the reaction is stirred efficiently.
Issue 2: Formation of Multiple Products (Lack of Selectivity)
This is a common issue when the substrate contains multiple functional groups that can react with PBPB. The table below summarizes the reactivity of various functional groups with PBPB.
Data Presentation: Reactivity of Functional Groups with Pyridinium Bromide Perbromide
| Functional Group | Reactivity with PBPB | Potential Outcome | Selectivity Considerations |
| Alkenes/Alkynes | High | Dibromoalkane/alkene | Generally reacts readily. Difficult to prevent if present. |
| Ketones (enolizable) | High | α-Bromoketone | A primary application. Will compete with other reactions. |
| Aldehydes | Moderate to High | Carboxylic Acid (Oxidation) | Can be a significant side reaction. |
| Alcohols (Primary) | Moderate | Aldehyde (Oxidation) | Oxidation is a common side reaction. |
| Alcohols (Secondary) | Moderate | Ketone (Oxidation) | Oxidation is a common side reaction. |
| Alcohols (Tertiary) | Low (Oxidation) | Alkyl Bromide (with HMDS) | Generally stable to oxidation. |
| Phenols | Very High | Brominated Phenol | Highly activated towards aromatic bromination. |
| Anilines | Very High | Brominated Aniline | Highly activated towards aromatic bromination. |
| Aromatic Ethers | High | Brominated Aromatic Ether | Activated towards aromatic bromination. |
| Thiols | Very High | Disulfide (Oxidation) | Rapid oxidation is expected. |
| Sulfides | High | Sulfoxide (Oxidation) | Readily oxidized. |
| TBS Ethers (Primary) | Moderate | Alcohol (Deprotection) | Can be chemoselectively deprotected at 0 °C in MeOH. |
| Esters | Low | Generally Stable | Usually compatible. |
| Amides | Low | Generally Stable | Usually compatible. |
| Nitriles | Low | Generally Stable | Usually compatible. |
Logical Relationship: Troubleshooting Low Selectivity
The following diagram illustrates a decision-making process for troubleshooting reactions with low selectivity.
References
- 1. Pyridinium perbromide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. Pyridinium Tribromide: an efficient bromination reagent and a precise tool for pharmaceutical synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 5. jcsp.org.pk [jcsp.org.pk]
Technical Support Center: Scaling Up Bromination Reactions with Pyridinium Bromide
Welcome to the technical support center for scaling up bromination reactions using Pyridinium Bromide Perbromide (PBPB), also known as Pyridinium Tribromide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully and safely performing these reactions on a larger scale.
Frequently Asked Questions (FAQs)
Q1: What is Pyridinium Bromide Perbromide (PBPB)?
Pyridinium Bromide Perbromide is a stable, solid organic salt composed of a pyridinium cation and a tribromide anion.[1] It is often considered a complex of pyridinium bromide and molecular bromine (Br₂).[1] This red, crystalline solid serves as a convenient and safer alternative to liquid bromine for various bromination reactions in organic synthesis.[1][2]
Q2: What are the primary advantages of using PBPB over elemental bromine, especially for scale-up?
PBPB offers several significant advantages over liquid bromine, which are particularly crucial for large-scale applications:
-
Ease of Handling: As a stable, non-volatile solid, PBPB is easier and safer to weigh and handle compared to corrosive and volatile liquid bromine.[3]
-
Enhanced Safety: It mitigates the hazards associated with handling highly toxic and reactive liquid bromine.
-
Stoichiometric Control: Being a solid, it allows for more precise control over the stoichiometry of the reaction, which is critical for minimizing side products in large batches.
-
Mild Reaction Conditions: PBPB is considered a mild and selective brominating agent, making it suitable for sensitive substrates that might decompose under harsher conditions.
Q3: What types of organic compounds can be brominated using PBPB?
PBPB is a versatile reagent used for the electrophilic bromination of a wide range of substrates, including:
-
Ketones (alpha-bromination)
-
Alkenes and Alkynes
-
Electron-rich aromatic and heterocyclic compounds
-
Activated aromatic compounds like phenols and anilines
Q4: How does PBPB function as a brominating agent?
In solution, Pyridinium Bromide Perbromide exists in equilibrium with pyridinium bromide and molecular bromine (Br₂). This equilibrium slowly releases bromine into the reaction mixture. As the free bromine is consumed by the substrate, the equilibrium shifts to generate more, providing a controlled, in-situ source of the brominating agent.
Q5: What are the most common solvents used for reactions with PBPB?
The choice of solvent is dependent on the substrate and reaction conditions. Commonly used solvents include:
-
Glacial Acetic Acid
-
Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Dichloromethane (DCM)
Troubleshooting Guide
This section addresses specific issues that may arise when scaling up bromination reactions with PBPB.
Q6: My reaction is proceeding very slowly or appears to be incomplete. What steps can I take?
-
Increase Temperature: Gently heating the reaction mixture can often increase the reaction rate. For example, α-bromination of some acetophenone derivatives shows improved yields at 90°C. However, be cautious, as excessive heat can lead to side product formation.
-
Check Reagent Purity: Ensure the PBPB and substrate are pure and dry. The presence of water or other nucleophiles can interfere with the reaction.
-
Solvent Choice: The solvent can significantly impact reaction rates. For the α-monobromination of some aryl methyl ketones, THF was found to be a highly effective medium. If your reaction is slow in one solvent, consider trying an alternative.
-
Ensure Proper Mixing: In larger scale reactions, inadequate stirring can lead to localized concentration gradients and incomplete reactions. Ensure your stirring is vigorous enough for the reaction volume.
Q7: I am observing significant amounts of di-brominated or other side products. How can I improve the selectivity of my reaction?
-
Control Stoichiometry: Carefully control the molar equivalents of PBPB. Use of a slight excess (e.g., 1.1 equivalents) is common for monobromination, but a large excess will promote multiple brominations.
-
Slow Addition of PBPB: Instead of adding all the PBPB at once, consider adding it portion-wise or as a solution dropwise over time. This keeps the instantaneous concentration of bromine low, favoring the desired monobromination.
-
Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity by slowing down the rate of the undesired follow-on reactions.
Q8: The work-up procedure is difficult, and I'm struggling to isolate a pure product. What are some best practices?
-
Quench Excess Bromine: After the reaction is complete (as determined by TLC or other monitoring), quench any unreacted bromine. This is typically done by adding an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite until the characteristic orange/brown color of bromine disappears.
-
Neutralize Acidity: If the reaction is run in an acidic solvent like acetic acid, it will need to be neutralized. The addition of a saturated aqueous solution of sodium bicarbonate can be used for this purpose.
-
Product Isolation: Once quenched and neutralized, the product can be extracted into an organic solvent. For solid products, cooling the reaction mixture in an ice-water bath can induce crystallization, allowing for isolation by vacuum filtration.
Q9: What are the critical safety precautions to take when scaling up a reaction with PBPB?
While safer than liquid bromine, PBPB is still a hazardous chemical that requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, protective gloves, and a lab coat.
-
Ventilation: Conduct the reaction in a well-ventilated chemical fume hood to avoid inhaling any dust or vapors. PBPB can cause respiratory irritation and may release bromine gas.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.
-
Handling: Avoid contact with skin and eyes, as PBPB is corrosive and can cause severe burns. Do not breathe in the dust.
-
Storage: Store PBPB in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like oxidizing agents and bases.
Data Presentation
Table 1: Comparison of Brominating Agents for α-Bromination of 4-Chlorophenone
| Brominating Agent | Molar Ratio (Substrate:Agent) | Temperature | Time (h) | Yield (%) | Reference |
| Pyridinium Bromide Perbromide | 1.0 : 1.1 | 90°C | 3 | 85 | |
| N-Bromosuccinimide (NBS) | 1.0 : 1.1 | 90°C | 3 | Low | |
| Cupric Bromide (CuBr₂) | 1.0 : 1.1 | 90°C | 3 | ~60 |
Table 2: Effect of Solvent on α-Monobromination of Acetophenone
| Solvent | Yield (%) | Reference |
| THF | High (Most Promising) | |
| Dichloromethane | Moderate | |
| Acetonitrile | Moderate | |
| Methanol | Low | |
| Water | Low |
Experimental Protocols
General Protocol for Scale-Up of α-Bromination of an Aryl Methyl Ketone
This protocol provides a general methodology. Specific quantities, temperatures, and reaction times should be optimized for each specific substrate.
Materials:
-
Aryl Methyl Ketone (1.0 eq)
-
Pyridinium Bromide Perbromide (1.05 - 1.1 eq)
-
Anhydrous Solvent (e.g., Glacial Acetic Acid or THF)
-
Saturated Aqueous Sodium Bicarbonate Solution
-
Saturated Aqueous Sodium Thiosulfate Solution
-
Extraction Solvent (e.g., Ethyl Acetate or Dichloromethane)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Setup: Equip a multi-neck, round-bottom flask of appropriate volume with a mechanical stirrer, a thermometer, and an addition funnel (if needed). Ensure the setup is in a chemical fume hood.
-
Dissolution: Charge the flask with the aryl methyl ketone (1.0 eq) and the chosen solvent. Stir the mixture until the ketone is fully dissolved.
-
Reagent Addition: Add the Pyridinium Bromide Perbromide (1.05-1.1 eq) to the solution. For larger scales, it is advisable to add the solid PBPB in portions over 15-30 minutes to maintain better control over the reaction temperature.
-
Reaction: Stir the reaction mixture at the predetermined optimal temperature (this may range from room temperature to reflux, depending on the substrate's reactivity).
-
Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, GC, LC-MS) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly add saturated aqueous sodium thiosulfate solution with vigorous stirring until the orange/brown color of bromine dissipates.
-
Work-up:
-
If the product is a solid that crystallizes out, it can be isolated by vacuum filtration. Wash the collected solid with cold water and then a minimal amount of cold solvent to remove impurities.
-
If the product is soluble, transfer the mixture to a separatory funnel. If an acidic solvent was used, carefully neutralize with saturated aqueous sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified further by recrystallization or column chromatography.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for a scaled-up bromination reaction.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common bromination issues.
References
Validation & Comparative
A Comparative Guide to a Novel Synthetic Method Utilizing Pyridinium Bromide Perbromide
For researchers, scientists, and professionals in drug development, the efficiency, safety, and cost-effectiveness of synthetic methodologies are paramount. This guide provides an objective comparison of a modern synthetic approach using Pyridinium Bromide Perbromide (PyHBr3), a versatile and stable brominating agent, against traditional alternatives. The focus is on the synthesis of α-bromoacetophenones and their subsequent conversion to biologically significant quinoxaline derivatives.
Performance Comparison of Brominating Agents
The selection of a brominating agent is critical to the outcome of a synthesis. Pyridinium Bromide Perbromide has emerged as a superior alternative to conventional reagents like N-Bromosuccinimide (NBS) and cupric bromide in terms of yield and reaction efficiency.
Table 1: Comparison of Brominating Agents for the α-Bromination of 4-Chloroacetophenone [1][2]
| Reagent | Yield (%) | Reaction Time (hours) | Conditions |
| Pyridinium Bromide Perbromide (PyHBr3) | 85 | 3 | Acetic Acid, 90°C |
| N-Bromosuccinimide (NBS) | Low (mostly unreacted starting material) | 3 | Acetic Acid, 90°C |
| Cupric Bromide | ~60 | 3 | Acetic Acid, 90°C |
Table 2: Comparison of PyHBr3 and NBS for the Bromination of Didodecyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate [3]
| Reagent | Yield (%) | Reaction Time | Conditions |
| Pyridinium Bromide Perbromide (PyHBr3) | 87 | 0.5 hours | Ethyl Acetate |
| N-Bromosuccinimide (NBS) | 75 | 24 hours | Not specified |
The data clearly indicates that Pyridinium Bromide Perbromide offers significantly higher yields in shorter reaction times compared to NBS and cupric bromide for the α-bromination of ketones.[1][2] This efficiency, coupled with its solid and stable nature, makes PyHBr3 a more practical and effective reagent for these transformations.
Experimental Protocols
Detailed methodologies for the synthesis of α-bromoacetophenone and its subsequent conversion to quinoxaline are provided below.
Protocol 1: α-Bromination of 4-Chloroacetophenone using Pyridinium Bromide Perbromide
Materials:
-
4-Chloroacetophenone (0.77 g, 5.0 mmol)
-
Pyridinium Bromide Perbromide (1.76 g, 5.5 mmol)
-
Glacial Acetic Acid (20 mL)
-
50 mL round-bottom flask
-
Condensing tube
-
Magnetic stirrer and heating mantle
Procedure:
-
Combine 4-chloroacetophenone, Pyridinium Bromide Perbromide, and glacial acetic acid in a 50 mL round-bottom flask equipped with a condensing tube.
-
Stir the reaction mixture at 90°C for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with water, and dry to obtain α-bromo-4-chloroacetophenone.
Protocol 2: One-Pot Synthesis of Quinoxaline Derivatives from Acetophenone using Pyridinium Bromide Perbromide
This protocol describes a straightforward, metal-free synthesis of quinoxaline derivatives.
Materials:
-
Acetophenone (1 mmol)
-
o-phenylenediamine (1 mmol)
-
Pyridinium Bromide Perbromide (1.1 mmol)
-
Solvent (e.g., Ethanol or Acetic Acid)
-
Reaction vessel
Procedure:
-
In a suitable reaction vessel, dissolve acetophenone and o-phenylenediamine in the chosen solvent.
-
Add Pyridinium Bromide Perbromide to the mixture.
-
Stir the reaction at an appropriate temperature (e.g., room temperature or gentle heating) until the reaction is complete, as monitored by TLC.
-
Upon completion, the product can be isolated by standard workup procedures, which may include solvent evaporation, extraction, and purification by column chromatography or recrystallization.
Protocol 3: Synthesis of Quinoxalines using an Alternative Method (Phenacyl Bromide and Pyridine Catalyst)
This method utilizes a pre-brominated ketone.
Materials:
-
Phenacyl bromide (1 mmol)
-
1,2-diaminobenzene (1 mmol)
-
Pyridine (catalytic amount)
-
Tetrahydrofuran (THF)
-
Reaction vessel
Procedure:
-
In a reaction vessel, dissolve 1,2-diaminobenzene and phenacyl bromide in THF at room temperature.
-
Add a catalytic amount of pyridine to the mixture.
-
Stir the reaction for approximately 2 hours, monitoring by TLC.
-
Once the reaction is complete, the product, 2-phenylquinoxaline, can be isolated.
Visualizing the Synthetic Workflow and Product Applications
The use of Pyridinium Bromide Perbromide allows for an efficient one-pot synthesis of quinoxalines. The resulting quinoxaline derivatives are of significant interest due to their broad spectrum of biological activities.
The synthesized quinoxaline derivatives exhibit a wide range of pharmacological activities, making them valuable scaffolds in drug discovery.
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different brominating agents for specific substrates
A Comparative Guide to Brominating Agents for Specific Organic Substrates
For researchers, scientists, and drug development professionals, the introduction of a bromine atom into a molecule is a pivotal step in the synthesis of many pharmaceuticals and complex organic compounds. The choice of the brominating agent is critical, as it directly influences the yield, selectivity, and overall efficiency of the reaction. This guide provides an objective comparison of common brominating agents for various substrates, supported by experimental data, to facilitate the selection of the most appropriate reagent for a given synthetic transformation.
Bromination of Alkanes
The bromination of alkanes proceeds via a free-radical chain mechanism and is typically initiated by UV light or heat.[1][2] The selectivity of this reaction is a key consideration, as alkanes often possess multiple types of hydrogen atoms (primary, secondary, tertiary).
Key Agents:
-
Molecular Bromine (Br₂): A powerful brominating agent that exhibits high selectivity for the substitution of tertiary hydrogens over secondary and primary ones. This selectivity is attributed to the relative stability of the resulting free radicals (tertiary > secondary > primary).[3][4]
-
N-Bromosuccinimide (NBS): A solid reagent that is easier and safer to handle than liquid bromine.[5] NBS is often used in the presence of a radical initiator and provides a low, constant concentration of bromine, which can enhance selectivity and minimize side reactions.
Data Presentation:
| Brominating Agent | Substrate | Reaction Conditions | Major Product(s) | Yield (%) | Selectivity (Tertiary:Secondary:Primary) |
| Br₂ | Propane | UV light | 2-Bromopropane | 97 | ~1:97:0 |
| Cl₂ | Propane | UV light | 1-Chloropropane, 2-Chloropropane | 45, 55 | ~1:1.2 |
| Br₂ | 2-Methylpropane | UV light | tert-Butyl bromide | >99 | Highly selective for tertiary C-H |
| NBS | Cyclohexane | CCl₄, light | Bromocyclohexane | - | - |
Experimental Protocol: Free Radical Bromination of an Alkane with Br₂
Materials:
-
Alkane (e.g., 2-methylpropane)
-
Bromine (Br₂)
-
Inert solvent (e.g., carbon tetrachloride, CCl₄ - use with extreme caution due to toxicity)
-
UV lamp
-
Reaction flask equipped with a reflux condenser and a gas trap
Procedure:
-
In a fume hood, dissolve the alkane in the inert solvent in the reaction flask.
-
Slowly add a stoichiometric amount of bromine to the solution. The reaction mixture should be protected from light until initiation is desired.
-
Irradiate the mixture with a UV lamp to initiate the reaction. The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.
-
Continue the irradiation until the color has completely faded.
-
Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude alkyl bromide.
-
Purify the product by distillation.
Bromination of Alkenes
Alkenes can undergo two main types of bromination: electrophilic addition to the double bond and allylic bromination at the carbon adjacent to the double bond.
Electrophilic Addition
This reaction involves the addition of bromine across the double bond to form a vicinal dibromide.
Key Agents:
-
Molecular Bromine (Br₂): The classic reagent for this transformation. The reaction typically proceeds via a bromonium ion intermediate, leading to anti-addition of the two bromine atoms.
-
Pyridinium Tribromide: A solid, stable, and safer alternative to liquid bromine that serves as a source of electrophilic bromine.
Data Presentation:
| Brominating Agent | Substrate | Solvent | Product | Yield (%) | Stereochemistry |
| Br₂ | Cyclohexene | CCl₄ | trans-1,2-Dibromocyclohexane | High | anti-addition |
| Pyridinium Tribromide | (E)-Stilbene | Acetic Acid | (1R,2S)-1,2-Dibromo-1,2-diphenylethane | High | anti-addition |
Experimental Protocol: Electrophilic Addition of Br₂ to an Alkene
Materials:
-
Alkene (e.g., cyclohexene)
-
Bromine (Br₂)
-
Inert solvent (e.g., dichloromethane, CH₂Cl₂)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
In a fume hood, dissolve the alkene in the inert solvent in the round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise to the stirred alkene solution.
-
Continue the addition until a faint orange color persists, indicating the complete consumption of the alkene.
-
Allow the reaction mixture to warm to room temperature.
-
Evaporate the solvent under reduced pressure to obtain the crude dibrominated product.
-
Recrystallize the product if necessary for purification.
Allylic Bromination
This reaction introduces a bromine atom at the allylic position through a free-radical mechanism.
Key Agent:
-
N-Bromosuccinimide (NBS): The reagent of choice for allylic bromination. It allows for the selective bromination at the allylic position without significant competing electrophilic addition to the double bond. This is achieved by maintaining a low concentration of Br₂ throughout the reaction.
Data Presentation:
| Brominating Agent | Substrate | Reaction Conditions | Major Product(s) | Yield (%) |
| NBS | Cyclohexene | CCl₄, light | 3-Bromocyclohexene | Good |
| NBS | 1-Hexene | Cyclohexane, light | 1-Bromo-2-hexene (E/Z), 3-Bromo-1-hexene | 56, 10 |
| NBS | trans-2-Hexene | Cyclohexane, light | 4-Bromo-2-hexene, 2-Bromo-3-hexene | 50, 32 |
Experimental Protocol: Allylic Bromination with NBS
Materials:
-
Alkene with an allylic hydrogen (e.g., cyclohexene)
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) (use with extreme caution)
-
Radical initiator (e.g., AIBN or benzoyl peroxide) or a UV lamp
-
Reaction flask with a reflux condenser
Procedure:
-
In a fume hood, combine the alkene, NBS, and CCl₄ in the reaction flask.
-
Add a catalytic amount of the radical initiator or position a UV lamp next to the flask.
-
Heat the mixture to reflux. The reaction progress can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide.
-
After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purify the product by distillation.
Bromination of Aromatic Compounds
The bromination of aromatic compounds is a classic example of electrophilic aromatic substitution. The reactivity of the aromatic ring and the choice of brominating agent and catalyst are crucial for controlling the outcome.
Key Agents:
-
Molecular Bromine (Br₂) with a Lewis Acid Catalyst: A common method for brominating aromatic rings. The Lewis acid (e.g., FeBr₃, AlBr₃) polarizes the Br-Br bond, making it more electrophilic.
-
N-Bromosuccinimide (NBS): Can be used for the bromination of activated aromatic rings, often with an acid catalyst or in a polar solvent.
Data Presentation:
| Brominating Agent | Substrate | Catalyst/Solvent | Major Product | Yield (%) |
| Br₂ / FeBr₃ | Benzene | - | Bromobenzene | Good |
| NBS | Acetanilide | Acetonitrile / cat. HCl | 4-Bromoacetanilide | High |
| Pyridinium Tribromide | 4-Chloroacetophenone | Acetic Acid | 2-Bromo-4'-chloroacetophenone | 85 |
Experimental Protocol: Electrophilic Aromatic Bromination with Br₂/FeBr₃
Materials:
-
Aromatic compound (e.g., toluene)
-
Bromine (Br₂)
-
Iron filings (to generate FeBr₃ in situ)
-
Inert solvent (e.g., dichloromethane)
-
Reaction flask with a dropping funnel and a gas trap
Procedure:
-
In a fume hood, place the aromatic compound and iron filings in the reaction flask.
-
Add the inert solvent.
-
Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic and will produce HBr gas, which should be neutralized in a gas trap.
-
After the addition is complete, stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by carefully adding water.
-
Separate the organic layer and wash it with an aqueous solution of sodium bisulfite (to remove excess bromine), followed by water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent.
-
Purify the product by distillation or recrystallization.
Bromination of Carbonyl Compounds
The α-bromination of carbonyl compounds is a valuable transformation for introducing a functional group that can be further manipulated. The reaction can proceed via an enol or enolate intermediate.
Key Agents:
-
Molecular Bromine (Br₂) in Acetic Acid: A common method for the acid-catalyzed α-bromination of ketones.
-
Pyridinium Tribromide: A mild and selective reagent for the α-bromination of ketones.
-
Copper(II) Bromide (CuBr₂): Can be used for the α-bromination of ketones.
Data Presentation:
| Brominating Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pyridinium Tribromide | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | 85 |
| Cupric Bromide | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | ~60 |
| Bromine (Br₂) | Acetophenone | Ether | Ice bath | - | Good |
Experimental Protocol: α-Bromination of a Ketone with Pyridinium Tribromide
Materials:
-
Ketone (e.g., 4-Chloroacetophenone)
-
Pyridinium tribromide
-
Glacial acetic acid
-
Round-bottom flask with a condenser
-
Stirring apparatus
Procedure:
-
In a fume hood, combine the ketone, pyridinium tribromide, and glacial acetic acid in the round-bottom flask.
-
Heat the reaction mixture with stirring at 90 °C for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent to obtain the pure α-bromoketone.
Visualizations
Caption: General experimental workflow for a bromination reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. How many stereoisomers are formed from the reaction of cyclohexen... | Study Prep in Pearson+ [pearson.com]
- 3. In comparison, bromination of alkane is more selective than chlorination?.. [askfilo.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
Pyridinium Bromide Perbromide: A Superior Alternative to Elemental Bromine for Bromination Reactions
For researchers, scientists, and drug development professionals engaged in organic synthesis, the choice of a brominating agent is critical for reaction efficiency, safety, and selectivity. While elemental bromine has traditionally been a common choice, Pyridinium Bromide Perbromide (PBPB) has emerged as a superior alternative, offering significant advantages in handling, safety, and reaction control.
This guide provides an objective comparison of PBPB and elemental bromine, supported by experimental data, to assist in making informed decisions for your research and development endeavors.
Key Advantages of Pyridinium Bromide Perbromide
PBPB stands out as a more user-friendly and efficient reagent for a variety of bromination reactions. Its primary advantages over elemental bromine are summarized below:
-
Enhanced Safety and Handling: PBPB is a stable, non-volatile crystalline solid, which significantly simplifies weighing and handling procedures compared to the highly volatile, corrosive, and toxic liquid elemental bromine. This solid nature minimizes inhalation risks and simplifies storage requirements.
-
Improved Selectivity: PBPB often exhibits greater selectivity in bromination reactions, leading to a higher yield of the desired product and fewer side reactions. This is particularly advantageous when working with sensitive substrates or when specific regioselectivity is required.
-
Controlled Reactivity: The reaction with PBPB is generally milder and more controllable than with elemental bromine. This allows for better management of reaction kinetics and temperature, which is crucial for complex syntheses and in preventing over-bromination.
-
Ease of Use: As a solid, PBPB is easier to measure and dispense accurately, leading to more reproducible experimental outcomes.
Logical Workflow: Selecting a Brominating Agent
The decision-making process for selecting an appropriate brominating agent can be visualized as follows:
Caption: Decision workflow for selecting a brominating agent.
Quantitative Performance Comparison
The advantages of PBPB are not merely qualitative. Experimental data consistently demonstrates its superior performance in terms of reaction yield and selectivity.
| Feature | Pyridinium Bromide Perbromide (PBPB) | Elemental Bromine (Br₂) |
| Physical State | Crystalline Solid | Fuming, Volatile Liquid |
| Handling | Easy and safe to weigh and handle | Requires specialized handling due to volatility and corrosivity |
| Toxicity | Less toxic | Highly toxic and corrosive |
| Selectivity | High, often leading to monobromination | Lower, can lead to polybromination and side products |
| Yield (α-Bromination of 4-chloroacetophenone) | 85% [1] | Lower yields and potential for side reactions |
| Reaction Conditions | Milder, more controlled | Often requires stricter temperature control |
Experimental Protocols
To provide a practical understanding of the application of these reagents, detailed experimental protocols for key bromination reactions are outlined below.
α-Bromination of Acetophenone Derivatives with Pyridinium Bromide Perbromide
This protocol describes the synthesis of α-bromo-4-chloroacetophenone, demonstrating the high yield and straightforward procedure with PBPB.[1]
Materials:
-
4-Chloroacetophenone
-
Pyridinium Bromide Perbromide (PBPB)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve 4-chloroacetophenone (1.0 eq) in glacial acetic acid.
-
Add Pyridinium Bromide Perbromide (1.1 eq) to the solution.
-
Heat the reaction mixture at 90°C for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry to obtain α-bromo-4-chloroacetophenone.
Expected Yield: 85%[1]
Bromination of Aniline with Elemental Bromine (Illustrating Lack of Selectivity)
This protocol for the bromination of aniline with elemental bromine typically results in the formation of 2,4,6-tribromoaniline, highlighting the difficulty in achieving selective monobromination with this reagent.
Materials:
-
Aniline
-
Bromine Water (Aqueous solution of Br₂)
-
Glacial Acetic Acid (optional, as solvent)
Procedure:
-
Dissolve aniline in a suitable solvent like glacial acetic acid or water.
-
Slowly add bromine water to the aniline solution with constant stirring.
-
A precipitate of 2,4,6-tribromoaniline will form immediately.
-
Continue adding bromine water until the reddish-brown color of bromine persists.
-
Collect the precipitate by vacuum filtration, wash with water, and dry.
Outcome: This reaction readily produces the trisubstituted product, 2,4,6-tribromoaniline, demonstrating the high reactivity and low selectivity of elemental bromine with activated aromatic rings.[2] To achieve monobromination, the highly activating amino group must first be protected (e.g., by acetylation), adding extra steps to the synthesis.[2]
Bromination of trans-Stilbene with Pyridinium Bromide Perbromide
This procedure illustrates a clean and efficient bromination of an alkene using PBPB.
Materials:
-
trans-Stilbene
-
Pyridinium Bromide Perbromide (PBPB)
-
Glacial Acetic Acid
Procedure:
-
Dissolve trans-stilbene in glacial acetic acid in a round-bottom flask.
-
Add PBPB to the solution.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a short period, as indicated by the disappearance of the PBPB color.
-
Precipitate the product by adding water to the reaction mixture.
-
Collect the solid product by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 1,2-dibromo-1,2-diphenylethane.
Experimental Workflow Diagram
The general workflow for a bromination reaction using PBPB can be depicted as follows:
Caption: General experimental workflow for bromination using PBPB.
References
Cross-Validation of Analytical Methods for Quaternary Ammonium Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This guide provides a framework for the cross-validation of analytical results for quaternary ammonium compounds, using Pirdonium Bromide as a representative example. By comparing data from multiple analytical techniques, researchers can ensure the reliability and robustness of their results. This document presents a comparative analysis of common chromatographic and spectrophotometric methods, complete with experimental protocols and performance data.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method depends on various factors, including the physicochemical properties of the analyte, the sample matrix, sensitivity requirements, and the intended application. For quaternary ammonium compounds like this compound, several techniques can be employed. This guide focuses on a comparative evaluation of High-Performance Liquid Chromatography (HPLC) with different detectors and UV-Visible Spectrophotometry.
Table 1: Comparison of Analytical Methods for the Quantification of a Quaternary Ammonium Compound
| Method | Principle | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | > 0.999 | 50 ng/mL[1] | 100 ng/mL[1] | 76.8 ± 6.7[1] |
| HPLC-ED | Separation based on polarity, detection via electrochemical reaction. | > 0.999 | - | - | - |
| HILIC | Separation of polar compounds on a polar stationary phase. | - | - | - | - |
| UV-Vis Spectrophotometry | Measurement of light absorbance by the analyte in a solution. | 0.9992[2] | - | - | - |
Note: Data presented is based on studies of structurally similar compounds, Pyridostigmine Bromide and Rocuronium Bromide, and serves as a representative example.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and cross-validation of analytical results. The following sections outline the methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quantification of organic molecules, including quaternary ammonium compounds.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column[1]
-
Mobile Phase: A gradient of 1-40% acetonitrile in 0.1% trifluoroacetic acid in water (pH 3.2)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
UV Detection: 280 nm
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard and sample in the mobile phase to a known concentration.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
UV-Visible Spectrophotometry
A simpler and more accessible method, spectrophotometry can be used for the quantification of compounds with a suitable chromophore.
Methodology:
-
Reagent: Phenol Red
-
Reaction: The sample containing bromide ions is treated with a dilute solution of chloramine-T in the presence of phenol red. The oxidation of bromide and subsequent bromination of phenol red occurs, resulting in a color change.
-
pH: The reaction is buffered to a pH of 4.5 to 4.7.
-
Measurement Wavelength: 590 nm
Procedure:
-
Prepare a series of standard solutions of this compound.
-
To each standard and sample solution, add the acetate buffer and phenol red indicator solution.
-
Add chloramine-T solution and mix thoroughly.
-
After 20 minutes, add sodium thiosulfate solution to stop the reaction.
-
Measure the absorbance at 590 nm against a blank.
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods. This process is essential to demonstrate the equivalency and reliability of the methods.
Caption: Workflow for the cross-validation of two analytical methods.
Analytical Method Selection Logic
The choice of an analytical method is guided by a set of logical considerations. The diagram below outlines a decision-making process for selecting an appropriate technique for the analysis of this compound.
References
A Comparative Guide to the Regioselectivity of Pyridinium Bromide Perbromide and Other Brominating Agents
For researchers, scientists, and drug development professionals, the precise and selective introduction of bromine atoms into molecular scaffolds is a cornerstone of modern organic synthesis. The regioselectivity of a bromination reaction—the ability to control the position of bromination on a substrate—is paramount for the efficient construction of complex molecules and pharmaceutical intermediates. This guide provides an objective comparison of the regioselectivity of Pyridinium Bromide Perbromide (PBPB) with other commonly used brominating agents, namely N-Bromosuccinimide (NBS) and molecular bromine (Br₂). The comparison is supported by experimental data and detailed methodologies to aid in the selection of the optimal reagent for specific synthetic applications.
Executive Summary
Pyridinium Bromide Perbromide (PBPB) distinguishes itself as a mild and highly selective reagent for the bromination of activated aromatic compounds, frequently exhibiting a strong preference for para-substitution. In comparison, N-Bromosuccinimide (NBS) also offers high regioselectivity, which can be modulated by the choice of solvent and catalytic conditions. Molecular bromine (Br₂), while a potent brominating agent, is often less selective and can lead to over-bromination, particularly with highly activated substrates. The choice of reagent is therefore a critical parameter in controlling the outcome of a bromination reaction.
Data Presentation: Regioselectivity Comparison
The following table summarizes the typical regioselectivity observed for PBPB, NBS, and Br₂ with common activated aromatic substrates. The product ratios are indicative and can be influenced by specific reaction conditions.
| Substrate | Reagent | Predominant Isomer(s) | Typical Product Ratio (ortho:para) | Reference |
| Phenol | Pyridinium Bromide Perbromide (PBPB) | para-Bromophenol | Highly para-selective | [1] |
| N-Bromosuccinimide (NBS) | ortho- and para-Bromophenol | Solvent and catalyst dependent[2][3] | [2][3] | |
| Molecular Bromine (Br₂) | 2,4,6-Tribromophenol (in polar solvents) | Over-bromination common | ||
| Anisole | Pyridinium Bromide Perbromide (PBPB) | para-Bromoanisole | Predominantly para | |
| N-Bromosuccinimide (NBS) | para-Bromoanisole | Highly para-selective | ||
| Molecular Bromine (Br₂) | Mixture of ortho- and para-Bromoanisole | Variable, sensitive to conditions | ||
| Acetanilide | Pyridinium Bromide Perbromide (PBPB) | para-Bromoacetanilide | Highly para-selective | |
| N-Bromosuccinimide (NBS) | para-Bromoacetanilide | Highly para-selective | ||
| Molecular Bromine (Br₂) | para-Bromoacetanilide | Predominantly para |
Reaction Mechanisms and Regioselectivity
The regioselectivity of electrophilic aromatic bromination is governed by the electronic and steric properties of the substrate and the nature of the brominating agent.
Caption: General mechanism of electrophilic aromatic bromination.
With activated aromatic rings, the substituent directs the incoming electrophile to the ortho and para positions. The preference for one position over the other is influenced by the steric bulk of both the substituent and the electrophile. PBPB, being a solid and stable source of bromine, is thought to deliver the electrophilic bromine in a more controlled manner, which, combined with steric factors, often leads to high para-selectivity. NBS, particularly in polar solvents, can also generate a highly electrophilic bromine species, leading to excellent regioselectivity. The high reactivity of molecular bromine can sometimes overcome the subtle energetic differences between ortho and para attack, leading to mixtures of products or over-bromination.
Experimental Protocols
Detailed methodologies for the bromination of acetanilide are provided below as a representative example.
Experimental Workflow
Caption: A generalized workflow for aromatic bromination experiments.
Protocol 1: Bromination of Acetanilide with Pyridinium Bromide Perbromide (PBPB)
Objective: To synthesize p-bromoacetanilide with high regioselectivity.
Materials:
-
Acetanilide
-
Pyridinium Bromide Perbromide (PBPB)
-
Glacial Acetic Acid
-
10% Sodium Bisulfite Solution
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve acetanilide (1.0 eq) in glacial acetic acid.
-
In a fume hood, carefully add PBPB (1.1 eq) to the stirred solution.
-
Stir the reaction mixture at room temperature for 30 minutes. The solution will typically turn reddish-orange.
-
Add 10% sodium bisulfite solution dropwise until the color of the solution fades to light yellow, indicating that excess bromine has been quenched.
-
Cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the crystalline product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure p-bromoacetanilide.
Protocol 2: Bromination of Acetanilide with N-Bromosuccinimide (NBS)
Objective: To synthesize p-bromoacetanilide using a mild and selective brominating agent.
Materials:
-
Acetanilide
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Water
Procedure:
-
In a round-bottom flask, dissolve acetanilide (1.0 eq) in acetonitrile.
-
Add NBS (1.05 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield pure p-bromoacetanilide.
Protocol 3: Bromination of Acetanilide with Molecular Bromine (Br₂)
Objective: To synthesize p-bromoacetanilide via classical electrophilic aromatic substitution.
Materials:
-
Acetanilide
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
Water
Procedure:
-
Dissolve acetanilide (1.0 eq) in glacial acetic acid in a flask.
-
In a fume hood, with caution, slowly add a solution of Br₂ (1.0 eq) in glacial acetic acid to the acetanilide solution with stirring.
-
Continue stirring at room temperature for 15-20 minutes.
-
Pour the reaction mixture into a beaker containing cold water to precipitate the product.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the product from ethanol to obtain pure p-bromoacetanilide.
Conclusion
The choice of brominating agent is a critical determinant of regioselectivity in the synthesis of brominated aromatic compounds. Pyridinium Bromide Perbromide is a valuable reagent for achieving high para-selectivity with activated substrates, offering a milder and often more controlled alternative to molecular bromine. N-Bromosuccinimide also provides excellent regioselectivity that can be fine-tuned through the choice of reaction conditions. While molecular bromine remains a fundamental reagent, its high reactivity necessitates careful control to avoid side reactions and achieve the desired regiochemical outcome. For researchers in drug development and chemical synthesis, a thorough understanding of the reactivity profiles of these reagents is essential for the strategic and efficient construction of target molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy and Economy of Pirdonium Bromide in Synthesis: A Comparative Analysis
For researchers and professionals in drug development and chemical synthesis, the choice of reagents is a critical factor that influences not only the success of a reaction but also the overall cost-effectiveness and safety of a process. This guide provides a comprehensive cost-benefit analysis of Pirdonium Bromide, a common brominating agent, comparing it with a primary alternative, N-Bromosuccinimide (NBS). This analysis is supported by experimental data, detailed protocols, and safety considerations to facilitate informed decision-making in the laboratory.
Note: "this compound" is often a misspelling or a less common name for Pyridinium Hydrobromide Perbromide (PyHBr₃). This guide will proceed with the analysis under the assumption that the intended compound is Pyridinium Hydrobromide Perbromide.
Performance Comparison: this compound vs. N-Bromosuccinimide
The selection of a suitable brominating agent is highly dependent on the specific substrate and the desired outcome of the reaction. Both this compound and N-Bromosuccinimide are widely used for electrophilic bromination, particularly the α-bromination of ketones. The following tables summarize the key performance indicators for these two reagents based on available experimental data.
Table 1: α-Bromination of Ketones - A Comparative Overview
| Feature | This compound (Pyridinium Hydrobromide Perbromide) | N-Bromosuccinimide (NBS) |
| Form | Red crystalline solid | White crystalline solid |
| Handling | Solid, less hazardous to handle than liquid bromine.[1] Corrosive and a lachrymator.[2] | Solid, generally considered easier and safer to handle than PyHBr₃ and liquid bromine. |
| Stability | Stable under normal conditions, but can decompose on exposure to moist air or water.[3] | More stable and easier to store over long periods. |
| Selectivity | Generally provides good selectivity for monobromination. | Can sometimes lead to side reactions or polybromination depending on the substrate and conditions. |
| Reaction Conditions | Often requires elevated temperatures and acidic solvents like acetic acid.[4] | Can be used under a wider variety of conditions, including milder, catalyzed reactions at room temperature. |
| Work-up | Typically involves precipitation of the product by pouring the reaction mixture into water. | Work-up procedures can vary, often involving filtration to remove succinimide byproduct. |
Table 2: Experimental Data for α-Bromination of 4-Chloroacetophenone
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Acetic Acid | 90 | 3 | 85 | |
| N-Bromosuccinimide | Acetic Acid | 90 | 3 | Low (mostly unreacted starting material) | |
| N-Bromosuccinimide (with Al₂O₃ catalyst) | Methanol | Reflux | - | 89 |
Note: Yields are highly dependent on the specific substrate, catalyst, and reaction conditions.
Cost Analysis
The economic viability of a synthetic route is a crucial consideration. The following table provides an approximate cost comparison between this compound and N-Bromosuccinimide. Prices are subject to change and may vary based on supplier, purity, and quantity.
Table 3: Reagent Cost Comparison
| Reagent | Supplier Example | Quantity | Approximate Price (USD) |
| This compound (Pyridinium bromide perbromide, 90%) | Fisher Scientific | 100 g | Check for current pricing |
| This compound (Pyridine hydrobromide perbromide, 90%) | Oakwood Chemical | 100 g | $62.00 |
| N-Bromosuccinimide (>98%) | Various | 100 g | ~$30 - $60 |
While the initial purchase price is a key factor, a comprehensive cost analysis should also consider factors such as reaction yield, reaction time, energy consumption (due to heating), and the cost of solvents and catalysts. Additionally, the costs associated with safety measures and waste disposal should be taken into account.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for evaluating the performance of a reagent.
Protocol 1: α-Bromination of 4-Chloroacetophenone with this compound
Materials:
-
4-Chloroacetophenone (0.77 g, 5.0 mmol)
-
This compound (Pyridinium hydrobromide perbromide) (1.76 g, 5.5 mmol)
-
Glacial acetic acid (20 mL)
-
50 mL round-bottom flask
-
Condenser
-
Stirring apparatus
Procedure:
-
Combine 4-chloroacetophenone, this compound, and glacial acetic acid in a 50 mL round-bottom flask equipped with a condenser.
-
Stir the reaction mixture at 90 °C for 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
Protocol 2: α-Bromination of Aralkyl Ketones with N-Bromosuccinimide (Catalyzed)
Materials:
-
Aralkyl ketone (e.g., acetophenone) (10 mmol)
-
N-Bromosuccinimide (12 mmol)
-
Acidic Al₂O₃ (10% w/w)
-
Methanol (20 vol)
-
100 mL round-bottom flask
-
Condenser
Procedure:
-
In a 100 mL round-bottom flask fitted with a condenser, add the aralkyl ketone, acidic Al₂O₃ catalyst, and methanol.
-
Heat the reaction mixture to reflux.
-
Add N-bromosuccinimide portion-wise (in 10 portions).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture.
-
The work-up procedure typically involves removal of the catalyst by filtration and evaporation of the solvent, followed by purification of the product.
Visualization of Processes
To better illustrate the workflows and decision-making processes, the following diagrams are provided.
Caption: A generalized experimental workflow for α-bromination of ketones.
References
A Comparative Guide to Brominating Agents for Researchers and Drug Development Professionals
For chemists engaged in pharmaceutical synthesis and drug development, the choice of a brominating agent is a critical decision that extends beyond reaction yield and selectivity. The environmental footprint and safety profile of these reagents are of paramount importance for sustainable and responsible research. This guide provides an objective comparison of Pyridinium Brom-ide (Py-Br3), N-Bromosuccinimide (NBS), molecular bromine (Br2), and greener alternatives, supported by available data and experimental protocols.
Data Presentation: A Quantitative Comparison of Hazards
The following table summarizes key quantitative data for common brominating agents, offering a comparative overview of their toxicological profiles. It is important to note that toxicity can vary based on the specific exposure route and the organism tested.
| Brominating Agent | Formula | Molecular Weight ( g/mol ) | Oral LD50 (rat) | Aquatic Toxicity (LC50) | Key Hazards |
| Pyridinium Bromide | C5H6Br3N | 319.82 | > 2000 mg/kg (ATE)[1][2] | Toxic to aquatic organisms[3] | Causes severe skin burns and eye damage, respiratory irritation.[4] |
| N-Bromosuccinimide (NBS) | C4H4BrNO2 | 177.98 | 1170 mg/kg[5] | 0.65 mg/l (fish, 96h) | Oxidizer, corrosive, skin and eye irritant, very toxic to aquatic life. |
| Molecular Bromine (Br2) | Br2 | 159.81 | 2600 mg/kg | 0.52 mg/l (Lepomis macrochirus) | Highly corrosive, toxic by inhalation, strong oxidizer, environmental hazard. |
| Sodium Bromide (NaBr) | NaBr | 102.89 | 3500 mg/kg | In the g/L range for freshwater organisms | Low toxicity, but bromide ions can be a cumulative toxin. |
ATE: Acute Toxicity Estimate.
Experimental Protocols
Detailed methodologies for key bromination reactions are provided below to facilitate the evaluation and adoption of safer and more environmentally friendly procedures.
Protocol 1: Electrophilic Bromination of Acetanilide using in situ Generated Bromine
This protocol demonstrates a greener approach to bromination by generating bromine in situ from potassium bromate and hydrobromic acid, avoiding the direct handling of hazardous molecular bromine.
Materials:
-
Acetanilide (200 mg, 1.48 mmol)
-
95% Ethanol (5 mL)
-
Potassium bromate (85 mg, 0.51 mmol)
-
48% Hydrobromic acid (0.3 mL, 2.6 mmol)
-
Cold water (25 mL)
-
Dilute sodium bisulfite solution
-
Hirsch funnel and suction filtration apparatus
Procedure:
-
In a suitable reaction vessel, dissolve 200 mg of acetanilide in 5 mL of 95% ethanol.
-
To the stirred solution, add 85 mg of potassium bromate.
-
Slowly add 0.3 mL of 48% hydrobromic acid to the mixture. An orange color, indicating the formation of bromine, should appear.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into 25 mL of cold water and continue stirring for 15 minutes.
-
Collect the resulting solid product by suction filtration using a Hirsch funnel.
-
Wash the solid first with a dilute sodium bisulfite solution to quench any remaining bromine, followed by a wash with water.
-
The crude product can be air-dried and further purified by recrystallization from 95% ethanol to yield 4-bromoacetanilide.
Protocol 2: Green Bromination of Phenol using a Bromide-Bromate System
This method utilizes a bromide-bromate couple in an aqueous medium, offering an environmentally benign alternative to traditional bromination with liquid bromine.
Materials:
-
Phenol (0.5 g)
-
Ethanol
-
Potassium bromide and bromine solution
-
Water (25 mL)
-
Dilute sodium bisulfite solution
-
Filtration apparatus
Procedure:
-
Prepare a solution by dissolving 0.5 g of phenol in ethanol.
-
Under a fume hood, slowly add a solution of potassium bromide and bromine with shaking until a persistent yellow color is observed.
-
Add 25 mL of water to the mixture and shake vigorously to break up any lumps of the brominated product.
-
Isolate the solid bromo derivative by filtration.
-
Wash the collected solid with a dilute solution of sodium bisulfite.
-
The crude product can be recrystallized from a water-ethanol mixture to obtain the purified 2,4,6-tribromophenol.
Mandatory Visualizations
Electrophilic Aromatic Bromination Workflow
The following diagram illustrates a typical workflow for the electrophilic aromatic bromination of an activated aromatic compound.
Environmental Impact Factors of Brominating Agents
This diagram outlines the key factors to consider when evaluating the environmental impact of different brominating agents.
Discussion and Conclusion
The selection of a brominating agent requires a careful balance between synthetic utility and environmental responsibility. While molecular bromine is a powerful and historically significant reagent, its high toxicity, corrosivity, and hazardous nature necessitate the exploration of safer alternatives.
Pyridinium Bromide is often presented as a safer alternative to liquid bromine as it is a solid and therefore easier to handle. However, it is still classified as a corrosive material that can cause severe skin and eye damage and is toxic to aquatic organisms. Its primary advantage lies in the reduced risk of exposure to volatile bromine fumes.
N-Bromosuccinimide (NBS) is another solid brominating agent that offers advantages in handling and selectivity. It is, however, a potent oxidizer and is very toxic to aquatic life. Its by-product, succinimide, is generally considered to be of lower environmental concern than the hydrobromic acid produced from reactions with molecular bromine.
Greener Alternatives , such as the in situ generation of bromine from sodium bromide and an oxidant (e.g., hydrogen peroxide or sodium hypochlorite) or the use of bromide-bromate salts, represent a significant step towards more sustainable bromination chemistry. These methods avoid the transportation and storage of highly hazardous molecular bromine and often utilize water as a solvent, reducing the reliance on volatile organic compounds. The byproducts of these reactions are typically inorganic salts, which are generally less harmful to the environment than organic byproducts.
References
A Comparative Guide to the Reproducibility of Bromination Reactions Using Pyridinium Tribromide
For researchers, scientists, and drug development professionals, the introduction of bromine into organic molecules is a critical step in the synthesis of numerous intermediates and active pharmaceutical ingredients. The choice of a brominating agent significantly impacts the reproducibility, safety, and yield of these reactions. This guide provides an objective comparison of Pyridinium Tribromide (PBr3) with other common brominating agents, supported by experimental data, to facilitate the selection of the most appropriate reagent for specific synthetic needs.
Executive Summary
Pyridinium Tribromide (PBr3) stands out as a stable, crystalline solid, offering significant advantages in handling and safety over elemental bromine, which is a volatile and highly corrosive liquid.[1][2] Experimental evidence demonstrates that for certain reactions, such as the α-bromination of ketones, PBr3 provides superior yields and reproducibility compared to other solid brominating agents like N-bromosuccinimide (NBS). However, for other transformations, such as allylic bromination, NBS is the more established and effective reagent. This guide will delve into the performance of PBr3 in various applications, providing quantitative data and detailed protocols to support experimental design.
Performance Comparison of Brominating Agents
The reproducibility and efficiency of a bromination reaction are highly dependent on the substrate and the chosen reagent. The following tables summarize the performance of Pyridinium Tribromide in comparison to other brominating agents in key synthetic transformations.
Table 1: α-Bromination of 4-Chloroacetophenone
| Brominating Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridinium Tribromide | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | 85 | [3] |
| N-Bromosuccinimide (NBS) | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | Low (mostly unreacted starting material) | [3] |
| Cupric Bromide | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | ~60 | [3] |
As evidenced in Table 1, Pyridinium Tribromide demonstrates significantly higher efficacy in the α-bromination of 4-chloroacetophenone compared to both NBS and cupric bromide under identical conditions, highlighting its potential for reproducible high-yield reactions in this context.
Table 2: Aromatic Bromination of Aniline Derivatives
| Brominating Agent(s) | Aniline Derivative | Solvent | Major Product(s) | Yield (%) | Reference |
| N-Bromosuccinimide (NBS) | 3-Chloroaniline | Dioxane | 2-Bromo-5-chloroaniline / 4-Bromo-3-chloroaniline | 40 / 45 | |
| N-Bromosuccinimide (NBS) | 3-Chloroaniline | Acetonitrile | 2-Bromo-5-chloroaniline / 4-Bromo-3-chloroaniline | 70 / 20 | |
| Pyridinium Tribromide | Acetanilide | Glacial Acetic Acid | p-Bromoacetanilide | Not specified, but effective |
For the bromination of aniline derivatives, NBS shows variable regioselectivity and yield depending on the solvent. While specific comparative yield data is not available for Pyridinium Tribromide with the same substrates, it is recognized as a mild and effective reagent for the bromination of electron-rich aromatic compounds like acetanilide.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. The following are representative procedures for key bromination reactions.
Protocol 1: α-Bromination of 4-Chloroacetophenone using Pyridinium Tribromide
Materials:
-
4-Chloroacetophenone (0.77 g, 5.0 mmol)
-
Pyridinium tribromide (1.76 g, 5.5 mmol)
-
Glacial acetic acid (20 mL)
-
50 mL round-bottom flask
-
Condenser
-
Stirring apparatus
Procedure:
-
Combine 4-chloroacetophenone, pyridinium tribromide, and glacial acetic acid in a 50 mL round-bottom flask equipped with a condenser.
-
Stir the reaction mixture at 90 °C for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
Protocol 2: Aromatic Bromination of Acetanilide using N-Bromosuccinimide (NBS)
Materials:
-
Acetanilide (~5 mmol)
-
N-Bromosuccinimide (NBS) (~5 mmol)
-
Acetonitrile (10 mL)
-
Catalytic amount of HCl
-
Water
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, dissolve approximately 5 mmol of acetanilide and 5 mmol of NBS in 10 mL of acetonitrile.
-
Add a catalytic amount of concentrated HCl to the mixture.
-
Stir the reaction at room temperature. The progress of the reaction can be monitored by TLC.
-
Upon completion, pour the reaction mixture into water.
-
Collect the precipitated product by vacuum filtration.
Reaction Mechanisms and Workflows
Understanding the underlying reaction mechanisms is key to troubleshooting and optimizing experimental outcomes. The following diagrams illustrate the workflows for different bromination reactions.
The above diagram illustrates a typical experimental workflow for the α-bromination of a ketone using Pyridinium Tribromide.
For allylic bromination, N-bromosuccinimide (NBS) is the reagent of choice, proceeding through a free-radical chain mechanism. Pyridinium Tribromide is generally not used for this transformation due to its propensity to favor ionic addition reactions to alkenes.
This diagram outlines the free-radical chain mechanism for allylic bromination using NBS, highlighting the key steps of initiation, propagation, and termination. The reaction's success relies on maintaining a low concentration of bromine, which is where NBS excels.
Conclusion
The reproducibility of experimental results using Pyridinium Tribromide is notably high in specific applications, particularly in the α-bromination of ketones where it can outperform other common reagents. Its nature as a stable, easy-to-handle solid makes it a valuable tool in the modern synthesis laboratory, contributing to safer and more reproducible chemical processes. However, for other transformations such as allylic bromination, alternative reagents like N-bromosuccinimide are demonstrably more effective. The selection of the appropriate brominating agent should, therefore, be guided by the specific transformation and substrate, with the data and protocols provided in this guide serving as a valuable resource for informed decision-making in experimental design.
References
A Comparative Review of Pyridinium Salts: Applications in Antimicrobial Discovery, Organic Synthesis, and Bioimaging
Pyridinium salts, a class of N-heterocyclic quaternary ammonium compounds, have garnered significant attention across diverse scientific disciplines. Their unique structural and electronic properties, including a positively charged nitrogen atom and a tunable aromatic ring, make them highly versatile scaffolds.[1][2] This guide provides a comparative overview of their applications, focusing on their roles as antimicrobial agents, reagents in organic synthesis, and probes for bioimaging. The performance of various pyridinium salts is compared using quantitative experimental data, and detailed protocols are provided for key methodologies.
Application 1: Antimicrobial Agents
Pyridinium salts are potent antimicrobial agents, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[3] Their primary mechanism of action involves the disruption of the bacterial cell membrane's integrity. The cationic pyridinium headgroup interacts electrostatically with negatively charged components of the cell wall, such as lipopolysaccharides and teichoic acids. Subsequently, the hydrophobic alkyl chains, typically attached to the nitrogen, insert into the lipid bilayer, increasing membrane permeability and causing the leakage of essential intracellular contents, which ultimately leads to cell death.[3][4]
Performance Data: Antimicrobial Activity
The antimicrobial efficacy, measured by the Minimum Inhibitory Concentration (MIC), and cytotoxicity (IC50) are critically dependent on the structure, particularly the length of the N-alkyl chain.
| Compound/Salt Structure | Target Organism | MIC (µg/mL) | Cytotoxicity (IC50 in µM) | Reference |
| 1-Dodecylpyridinium chloride | Staphylococcus aureus | 2 | >50 | |
| 1-Dodecylpyridinium chloride | Escherichia coli | 8 | >50 | |
| 1-Hexadecylpyridinium chloride | S. aureus | 0.5 | 15 | |
| 1-Hexadecylpyridinium chloride | E. coli | 4 | 15 | |
| Cpd. 3d (phenylpropyl side chain) | S. aureus | 4 | Not Reported | |
| Cpd. 3d (phenylpropyl side chain) | Pseudomonas aeruginosa | 32 | Not Reported | |
| Cpd. 3a (benzyl side chain) | S. aureus | 16 | Not Reported | |
| Cpd. 27 (bi-cationic) | S. aureus (Resistant) | 0.25 | Not Reported | |
| Cpd. 27 (bi-cationic) | E. coli | 0.5 | Not Reported |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Stock Solutions: Dissolve the pyridinium salt in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL. Create a working stock solution by further diluting with sterile Mueller-Hinton Broth (MHB).
-
Preparation of Inoculum: Culture the bacterial strain overnight in the appropriate broth. Adjust the culture's turbidity with sterile saline to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyridinium salt working solution with the broth to achieve a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Application 2: Reagents in Organic Synthesis
In organic synthesis, N-functionalized pyridinium salts have emerged as versatile reagents, particularly as precursors for carbon-, nitrogen-, and oxygen-centered radicals. Under photoredox or transition-metal catalysis, these salts can undergo a single-electron transfer (SET) to generate radical species that participate in a wide array of chemical transformations, including C-H functionalization and cross-coupling reactions. N-aminopyridinium salts, for instance, can be reduced to generate N-centered radicals for amination reactions.
Performance Data: Synthetic Transformations
The utility of pyridinium salts is demonstrated by their application in various catalytic reactions, often achieving high product yields under mild conditions.
| Pyridinium Salt Type | Reaction | Catalyst System | Yield (%) | Reference |
| N-Amidopyridinium | C-H Amidation of Arenes | Ru(bpy)₃Cl₂ | 50-91 | |
| N-Aminopyridinium | C4 Acylation of Pyridines | Ir photoredox | 41-91 | |
| N-Alkylpyridinium (from amino acid) | α-Alkylation of Aldehydes | Chiral Amine / Visible Light | 55-99 | |
| N-Alkoxypyridinium | Generation of Alkoxy Radicals | Eosin Y | Not specified | |
| Benzylic Pyridinium | Cross-Coupling with Boronic Acids | Ni-catalyzed | 55-98 |
Experimental Protocol: Photocatalyzed C-H Amidation of Heteroarenes
-
Reactant Preparation: In a nitrogen-filled glovebox, add the heteroarene substrate (0.5 mmol), the N-aminopyridinium salt (0.25 mmol), and the photoredox catalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%) to an oven-dried reaction vial.
-
Solvent Addition: Add the appropriate anhydrous solvent (e.g., acetonitrile, 2.5 mL) to the vial.
-
Reaction Setup: Seal the vial with a cap and remove it from the glovebox. Place the vial in front of a visible light source (e.g., a blue LED lamp) and stir at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the amidated product.
-
Characterization: Confirm the structure of the purified product using NMR spectroscopy and mass spectrometry.
Application 3: Bioimaging Agents
The inherent positive charge and planar structure of the pyridinium ring make it an excellent scaffold for developing fluorescent probes for bioimaging. These compounds can be designed to exhibit favorable photophysical properties such as large Stokes shifts, high fluorescence quantum yields, and two-photon absorption capabilities, which are desirable for cellular imaging to minimize background fluorescence and photodamage. Their cationic nature often facilitates accumulation in mitochondria, making them effective agents for visualizing this organelle and monitoring cellular processes like apoptosis.
Performance Data: Photophysical Properties
The suitability of a pyridinium salt for bioimaging is determined by its spectral properties. A large Stokes shift (difference between absorption and emission maxima) is particularly advantageous.
| Compound/Salt Type | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Application | Reference |
| Quadrupolar Pyridinium Salt | 428 | 577 | 149 | Imaging cell death in HeLa cells | |
| Tetraphenylethylene Pyridinium (NanoTPES 2) | ~490 | ~580 | ~90 | Selective imaging of mitochondria in cancer cells | |
| Imidazo[1,5-a]pyridinium Salt | ~350-400 | ~500 | ~100-150 | PDT agent and bioimaging | |
| A-π-D-π-A Pyridinium Salt | ~480 | ~650 | ~170 | Two-photon excited fluorescence microscopy |
Experimental Protocol: Cell Staining and Fluorescence Imaging
-
Cell Culture: Culture the desired cell line (e.g., HeLa cells) on glass-bottom dishes in an appropriate growth medium (e.g., DMEM supplemented with 10% fetal bovine serum) and incubate at 37°C in a 5% CO₂ atmosphere until they reach 70-80% confluency.
-
Preparation of Staining Solution: Prepare a stock solution of the pyridinium salt dye in DMSO (e.g., 1 mM). Dilute the stock solution with the cell culture medium to the final desired working concentration (e.g., 1-10 µM).
-
Cell Staining: Remove the growth medium from the cells and wash them gently with phosphate-buffered saline (PBS). Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with PBS to remove any excess, non-internalized dye.
-
Imaging: Add fresh PBS or culture medium to the dish. Observe the stained cells using a fluorescence microscope or a confocal laser scanning microscope equipped with the appropriate filter sets for the dye's excitation and emission wavelengths.
-
Image Acquisition: Capture images to visualize the subcellular localization of the fluorescent probe. For co-localization studies, a commercially available organelle-specific tracker (e.g., MitoTracker Green) can be used simultaneously.
Conclusion
Pyridinium salts are a remarkably versatile class of compounds with significant and expanding applications. Their performance as antimicrobial agents is dictated by a balance of cationic charge and hydrophobicity, allowing for potent membrane disruption. In organic synthesis, they serve as stable, easily activated precursors for a variety of radical-based transformations. Furthermore, their tunable photophysical properties make them powerful tools for developing advanced fluorescent probes for bioimaging. The continued exploration and functionalization of the pyridinium scaffold hold immense promise for addressing challenges in drug development, catalysis, and diagnostics.
References
- 1. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Pirdonium Bromide: A Comprehensive Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents are paramount for ensuring both personal safety and environmental protection. Pirdonium Bromide, a corrosive and hazardous chemical, requires meticulous management throughout its lifecycle, from use to final disposal. This guide provides detailed, step-by-step procedures for the safe disposal of this compound and associated waste, aligning with established safety protocols for hazardous materials.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. The compound is corrosive and can cause severe skin and eye burns, as well as respiratory tract irritation[1][2][3][4][5]. Adherence to strict safety protocols is, therefore, non-negotiable.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles and a face shield, and a fully buttoned lab coat. If there is a risk of generating dust, a NIOSH/MSHA-approved respirator should be used.
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood. An eyewash station and a safety shower must be readily accessible.
Quantitative Data Summary
The following table summarizes key quantitative data related to the safe handling and disposal of this compound.
| Parameter | Value/Instruction | Source |
| Exposure First Aid: Eyes | Extensive irrigation with water for at least 30 minutes. | |
| Exposure First Aid: Skin | Immediately flush skin with plenty of water for at least 15 minutes. | |
| Spill Cleanup Absorbent | Spread lime or other absorbent material and leave for at least 1 hour before washing. | |
| UN Number for Transport | UN 3261 | |
| Transport Hazard Class | Class 8 (Corrosive) | |
| Packing Group | II |
Detailed Experimental Protocol for Disposal
The disposal of this compound must be conducted in strict accordance with federal, state, and local hazardous waste regulations. Due to its hazardous nature, it cannot be disposed of in standard waste streams or into the environment.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including unused product, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and solutions.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed to avoid hazardous reactions. It is incompatible with strong oxidizing agents, strong bases, acids, and water.
-
-
Containerization:
-
Solid Waste: Place all solid this compound waste into a clearly labeled, sealable, and chemically resistant container. The original container is often suitable if it is in good condition.
-
Contaminated Consumables: Collect items such as gloves, weighing papers, and pipette tips in a separate, sealed plastic bag or container clearly labeled as "Hazardous Waste" containing this compound.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The waste container label must include the chemical name ("this compound"), the words "Hazardous Waste," and a clear description of the hazards (e.g., "Corrosive," "Toxic").
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
The storage area should be cool and dry.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined above.
-
Containment and Cleanup:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.
-
For larger spills, contain the spill with an inert absorbent material such as sand, earth, or vermiculite.
-
After absorption, scoop up the material and place it into a designated hazardous waste container.
-
The spill area can then be treated with lime or another suitable absorbent material and left for at least one hour before washing.
-
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Diagrams and Visualizations
Caption: Workflow for the safe disposal of this compound.
This comprehensive guide provides the necessary information for the safe handling and disposal of this compound. By adhering to these procedures, laboratory professionals can mitigate risks, ensure a safe working environment, and maintain environmental compliance.
References
Essential Safety and Logistics for Handling Pirdonium Bromide
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring laboratory safety and operational success. This guide provides immediate, essential safety protocols and logistical plans for the use of Pirdonium Bromide, with a focus on personal protective equipment (PPE), emergency procedures, and disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on safety data sheet (SDS) recommendations.[1][2][3]
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles/Face Shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is required when there is a splash hazard.[4][5] |
| Skin | Chemical-resistant Gloves | Neoprene or PVC gloves are recommended. Inspect gloves for tears or holes before each use. |
| Lab Coat/Coveralls | Full-coverage cotton overalls or a lab coat should be worn to cover all exposed skin. | |
| Protective Footwear | Closed-toe, chemical-resistant shoes or boots are mandatory to protect against spills. | |
| Respiratory | NIOSH/MSHA-approved Respirator | Required when working outside of a chemical fume hood or if dust is generated. A full-face respirator may be necessary in case of fume escape. |
Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of an emergency. The following table outlines first aid measures for this compound exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.
-
An eyewash station and safety shower must be readily accessible in the work area.
Spill Response Protocol:
A chemical spill of this compound requires a prompt and coordinated response to mitigate hazards. The following workflow diagram outlines the necessary steps.
Caption: Workflow for responding to a this compound spill.
Detailed Spill Cleanup Procedure:
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don PPE: Put on the appropriate personal protective equipment, including a respirator, chemical-resistant gloves, a lab coat, and eye protection.
-
Contain the Spill: If it is a solid, carefully sweep it up to avoid creating dust and place it in a designated waste container. If it is a liquid, cover it with an inert absorbent material (such as sand or vermiculite) and then sweep it up.
-
Clean Up: Place the contained material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Wipe down the spill area with a suitable decontaminating agent, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your supervisor and the institution's Environmental Health and Safety (EHS) office.
Disposal Plan:
This compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.
Step-by-Step Disposal Procedure:
-
Waste Segregation: Collect all this compound waste, including contaminated labware and PPE, in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.
-
Labeling: The container must be labeled with "Hazardous Waste" and the chemical name "this compound."
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area that is secure and well-ventilated.
-
Arranging Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Ensure all institutional and local regulations for hazardous waste disposal are followed.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
